2-Palmitoylglycerol
Description
2-Monopalmitin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Sciadopitys verticillata, Nelumbo nucifera, and other organisms with data available.
increases 2-arachidonoyl-glycerol cannabinoid activity
Structure
2D Structure
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYCLAREVXOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178024 | |
| Record name | 2-Monopalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23470-00-0 | |
| Record name | 2-Palmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Monopalmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023470000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monopalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21I29V2935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of 2-Palmitoylglycerol in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Palmitoylglycerol (2-PG) is a monoacylglycerol (MAG) that plays emerging roles in cellular signaling and metabolism. As an endogenous lipid molecule, its synthesis is tightly regulated and integrated with broader glycerolipid metabolic pathways. Understanding the biosynthesis of 2-PG is critical for elucidating its physiological functions and for developing therapeutic strategies that target this pathway. This technical guide provides a comprehensive overview of the primary biosynthetic route for 2-PG in mammalian cells, focusing on the enzymatic hydrolysis of diacylglycerols. It includes quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to facilitate a deeper understanding of the molecular processes involved.
The Primary Biosynthesis Pathway of this compound
The principal pathway for the biosynthesis of this compound in mammalian cells is through the selective hydrolysis of diacylglycerol (DAG) precursors. This reaction is catalyzed by diacylglycerol lipases (DAGLs), which exhibit specificity for the sn-1 position of the glycerol backbone, releasing a free fatty acid and generating a 2-monoacylglycerol.[1][2]
The key steps are as follows:
-
Substrate Provision : The pathway begins with a diacylglycerol molecule containing a palmitoyl group at the sn-2 position. A common precursor is 1-acyl-2-palmitoyl-sn-glycerol, where the acyl group at the sn-1 position is often another fatty acid, such as stearic acid or oleic acid. These DAGs are generated from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) or from the breakdown of triacylglycerols (TAGs).[3][4][5]
-
Enzymatic Hydrolysis : Diacylglycerol lipase (DAGL), primarily the isoforms DAGLα and DAGLβ, catalyzes the hydrolysis of the ester bond at the sn-1 position of the DAG molecule.[1][2]
-
Product Formation : This selective hydrolysis releases the fatty acid from the sn-1 position and yields this compound (2-PG).[6]
This pathway is analogous to the well-characterized synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is also produced by the action of DAGL on arachidonate-containing DAGs.[1][2][3]
Visualization of the Biosynthesis Pathway
The following diagram illustrates the enzymatic conversion of a diacylglycerol precursor to this compound.
Quantitative Data
Quantitative analysis of the 2-PG biosynthesis pathway is essential for understanding its kinetics and regulation. Data is often derived from in vitro enzyme assays or lipidomics analysis of cell and tissue samples. While specific kinetic data for 2-PG synthesis is less abundant than for its analogue 2-AG, the following tables summarize relevant quantitative information.
Table 1: Enzyme Substrate Concentrations and Conditions for DAGL Assays
| Parameter | Value | Cell/Tissue Type | Reference |
| Substrate Concentration | 20 µM | HEK293T cells | [1] |
| Protein Requirement (Crude Lysate) | ≥ 100 µg | HEK293T cells | [1] |
| Protein Requirement (Membrane Prep) | ≥ 10 µg | HEK293T cells | [1] |
| Incubation Time | 20 min | HEK293T cells | [1] |
| Target Substrate Hydrolysis | ~5% | Not Specified | [1] |
Table 2: Concentrations of 2-Monoacylglycerols in Mammalian Tissues
| Monoacylglycerol | Concentration | Tissue | Reference |
| 2-Arachidonoylglycerol (2-AG) | ~5 nmol/g | Nervous Tissue | [3] |
| This compound (2-PG) | Levels are modulated by diet | Rat Intestine, Liver, Adipose Tissue | [7] |
Note: Absolute concentrations for 2-PG are not widely reported and can vary significantly based on diet and physiological state. 2-AG is provided as a reference for a structurally related 2-monoacylglycerol.
Table 3: LC-MS/MS Quantification Parameters for Monoacylglycerols
| Parameter | Value | Method | Reference |
| Limit of Decision (LOD) | 0.3–0.8 mg/L | HPLC-MS | [8] |
| Limit of Quantitation (LOQ) | 0.8–1.7 mg/L | HPLC-MS | [8] |
| Linearity Range | <10 pmol/µL | MS/MSALL | [9] |
Key Experimental Protocols
Accurate investigation of the 2-PG biosynthesis pathway relies on robust experimental methodologies. The following sections provide detailed protocols for lipid extraction, DAGL activity assays, and quantification of 2-PG.
Protocol 1: Lipid Extraction from Mammalian Cells or Tissues
This protocol is adapted from standard lipid extraction methods for monoacylglycerol analysis.[10]
Materials:
-
Homogenization buffer (e.g., cold PBS)
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standard (e.g., a deuterated MAG standard)
-
Vortex mixer
-
Centrifuge (capable of 2000 x g)
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: For tissues, homogenize the sample in an appropriate volume of cold buffer. For cell pellets or plasma, proceed directly to the next step.
-
Solvent Addition: To 100 µL of the sample (e.g., cell lysate, tissue homogenate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Internal Standard: Add the internal standard at a known concentration to the mixture.
-
First Vortex: Vortex the mixture vigorously for 1 minute.
-
Phase Separation (Part 1): Add 125 µL of chloroform and vortex for another minute.
-
Phase Separation (Part 2): Add 125 µL of deionized water and vortex for a final minute.
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe or pipette.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 v/v methanol:chloroform).
Protocol 2: Diacylglycerol Lipase (DAGL) Activity Assay
This protocol describes a general method for measuring DAGL activity using a chromogenic or radiolabeled substrate.[1][6]
Materials:
-
Cell or tissue lysate/membrane preparation containing DAGL
-
Assay buffer (e.g., 50 mM HEPES, pH 7.3)
-
Substrate:
-
Triton X-100 (for assays with lipophilic substrates)
-
Microplate reader (for chromogenic assays) or TLC equipment and phosphorimager (for radiolabeled assays)
-
Quenching solution (e.g., 2:1 chloroform/methanol)
Procedure (Radiolabeled Example):
-
Enzyme Preparation: Suspend cell membranes or lysate (10-100 µg of protein) in the assay buffer.
-
Inhibitor Pre-incubation (Optional): If screening inhibitors, pre-incubate the enzyme suspension with the test compound for 15 minutes.
-
Reaction Initiation: Add the radiolabeled DAG substrate (e.g., to a final concentration of 20 µM) to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding 2:1 chloroform/methanol and vortexing to denature the protein and extract the lipids.
-
Lipid Separation: Separate the substrate and the product (radiolabeled 2-monoacylglycerol) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed using a phosphorimager or scintillation counting. Activity is calculated based on the conversion of substrate to product over time.
Protocol 3: Quantification of 2-PG by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of 2-PG from extracted lipids.
Materials:
-
Lipid extract (from Protocol 4.1)
-
LC-MS/MS system (e.g., UHPLC coupled to a QTOF or triple quadrupole mass spectrometer)
-
C18 reversed-phase chromatography column
-
Mobile Phase A: Acetonitrile/Water with 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile with 0.1% formic acid
-
2-PG standard for calibration curve
Procedure:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto the C18 column. Elute the lipids using a gradient of Mobile Phases A and B. This separates different lipid classes and isomers.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Analyte Identification: Identify 2-PG based on its specific precursor ion mass-to-charge ratio (m/z). For this compound (C₁₉H₃₈O₄), the [M+H]⁺ ion would be approximately m/z 331.28.
-
Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the precursor ion. Characteristic fragment ions (e.g., neutral loss of the glycerol headgroup) confirm the identity of the molecule.
-
Quantification: Create a standard curve using known concentrations of the 2-PG standard. Quantify the amount of 2-PG in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the quantification of 2-PG from biological samples.
Conclusion
The biosynthesis of this compound is a targeted enzymatic process primarily governed by the activity of diacylglycerol lipases on specific diacylglycerol precursors. This pathway is a key node in glycerolipid metabolism, linking phospholipid signaling to the generation of bioactive monoacylglycerols. The methodologies outlined in this guide—from lipid extraction to enzyme activity assays and mass spectrometry—provide a robust framework for researchers to investigate this pathway. A thorough understanding of 2-PG synthesis is fundamental for exploring its role in cellular physiology and its potential as a target in drug development for metabolic and signaling-related disorders.
References
- 1. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
2-Palmitoylglycerol: An Endogenous Signaling Molecule at the Crossroads of Metabolism and Neuromodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has emerged from the shadow of its more famous cousin, 2-arachidonoylglycerol (2-AG), to be recognized as a signaling molecule in its own right. Initially characterized for its role in the "entourage effect," where it enhances the activity of other endocannabinoids, recent evidence has unveiled direct signaling capabilities of 2-PG, implicating it in a range of physiological processes from neuromodulation to metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of 2-PG, detailing its biosynthesis and degradation, diverse signaling mechanisms, and its potential roles in health and disease. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for its study, and utilize visualizations to clarify complex pathways and workflows. This document aims to serve as a critical resource for researchers and drug development professionals interested in the expanding world of lipid signaling.
Introduction to this compound (2-PG)
This compound (2-PG), also known as 2-monopalmitin, is a monoglyceride consisting of a glycerol backbone esterified with palmitic acid at the sn-2 position. For years, 2-PG was considered an inactive metabolite or simply a structural component of cellular membranes. However, pioneering research into the endocannabinoid system revealed its ability to potentiate the effects of the primary endocannabinoid 2-AG, a phenomenon termed the "entourage effect"[1]. More recent studies have demonstrated that 2-PG possesses intrinsic biological activity, acting as a signaling molecule through various receptors and pathways, thereby influencing neuronal function and metabolic homeostasis.
Biosynthesis and Degradation
The endogenous levels of 2-PG are tightly regulated by a series of enzymatic synthesis and degradation steps, which are shared with other 2-monoacylglycerols.
Biosynthesis
The primary route for 2-PG synthesis begins with dietary triglycerides or endogenous phospholipids. A key precursor is 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured triglyceride abundant in human breast milk[2].
-
From Triacylglycerols (TAGs): Pancreatic lipases in the gut hydrolyze TAGs, such as OPO, to release 2-monoacylglycerols, including 2-PG[2].
-
From Phospholipids: In the central nervous system and other tissues, 2-PG can be synthesized from palmitic acid-containing phospholipids[2]. The canonical pathway involves the sequential action of Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL).
Figure 1: Biosynthesis pathway of this compound (2-PG) from phospholipids.
Degradation
The hydrolysis of 2-PG into palmitic acid and glycerol is primarily catalyzed by Monoacylglycerol Lipase (MAGL), the same enzyme responsible for the degradation of 2-AG[3]. Other enzymes, such as α/β-hydrolase domain 6 (ABHD6) and ABHD12, may also contribute to a lesser extent.
Figure 2: Degradation pathway of this compound (2-PG).
Signaling Mechanisms of 2-PG
2-PG exerts its biological effects through both indirect and direct signaling mechanisms.
The "Entourage Effect": Indirect Signaling
The entourage effect describes the synergistic action of different lipid molecules to enhance the overall activity of the endocannabinoid system. 2-PG contributes to this effect by potentiating the actions of 2-AG[1]. The proposed mechanism involves the inhibition of 2-AG degradation. By competing for the active site of MAGL, 2-PG can slow the breakdown of 2-AG, thereby prolonging its signaling at cannabinoid receptors (CB1 and CB2)[1]. However, it is important to note that some studies have questioned the significance of this effect under physiological conditions, with some evidence suggesting that 2-PG may act as a functional antagonist of 2-AG at CB1 receptors in certain contexts[4].
Figure 3: The "Entourage Effect" of 2-PG on 2-AG signaling.
Direct Signaling Pathways
Recent research has identified direct molecular targets for 2-PG, establishing it as a bona fide signaling molecule.
2-PG is an agonist for GPR119, a Gs-coupled receptor highly expressed in pancreatic β-cells and intestinal L-cells[5]. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose homeostasis by enhancing insulin secretion.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]
- 5. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Characterization of 2-Palmitoylglycerol: An Endocannabinoid Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Palmitoylglycerol (2-PG) is a naturally occurring monoacylglycerol that has garnered significant interest within the scientific community for its role as a modulator of the endocannabinoid system (ECS). Initially identified as a constituent of various mammalian tissues, including the brain, spleen, and gut, 2-PG has been implicated in the "entourage effect," a phenomenon where endocannabinoid-like molecules enhance the activity of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG). This technical guide provides a comprehensive overview of the discovery, chemical characterization, and biological significance of 2-PG, with a focus on its potential as a therapeutic agent.
Discovery and Initial Identification
The discovery of this compound is intrinsically linked to the burgeoning field of endocannabinoid research in the late 1990s. While investigating the endogenous ligands of the cannabinoid receptors, researchers identified 2-arachidonoylglycerol (2-AG) as a key signaling molecule. In a seminal 1998 paper, Ben-Shabat and colleagues reported the co-occurrence of other 2-acylglycerols alongside 2-AG in the canine gut and mouse brain.[1] Among these, this compound (2-PG) and 2-linoleoylglycerol were identified as major constituents.[1]
This initial study revealed that while 2-PG did not bind to cannabinoid receptors with high affinity, it significantly potentiated the binding of 2-AG to its receptors and amplified its biological effects.[1] This observation gave rise to the concept of the "entourage effect," suggesting that the biological activity of primary endocannabinoids is modulated by a host of other endogenous, non-agonist compounds.
Chemical Characterization
This compound is a monoglyceride consisting of a glycerol backbone esterified with palmitic acid at the sn-2 position. Its chemical properties are summarized in the table below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈O₄ | PubChem |
| Molecular Weight | 330.5 g/mol | PubChem |
| IUPAC Name | (2R)-2,3-dihydroxypropyl hexadecanoate | PubChem |
| CAS Number | 23470-00-0 | PubChem |
| Appearance | White solid | Sigma-Aldrich |
| Melting Point | 59-61 °C | Sigma-Aldrich |
| Solubility | Soluble in ethanol, methanol, chloroform | Sigma-Aldrich |
Spectroscopic Data
The structural elucidation of 2-PG has been confirmed through various spectroscopic techniques.
-
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 5.08 (m, 1H, CH-O), 4.20 (dd, J=11.6, 4.4 Hz, 1H, CH₂-O), 4.13 (dd, J=11.6, 6.0 Hz, 1H, CH₂-O), 3.93 (dd, J=11.6, 4.0 Hz, 1H, CH₂-OH), 3.70 (dd, J=11.6, 5.2 Hz, 1H, CH₂-OH), 2.35 (t, J=7.6 Hz, 2H, α-CH₂), 1.63 (quint, J=7.6 Hz, 2H, β-CH₂), 1.25 (s, 24H, (CH₂)₁₂), 0.88 (t, J=6.8 Hz, 3H, CH₃).
-
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 174.4 (C=O), 74.8 (CH-O), 65.3 (CH₂-O), 62.9 (CH₂-OH), 34.2 (α-CH₂), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7 ((CH₂)₁₂), 14.1 (CH₃).
Gas chromatography-mass spectrometry (GC-MS) of the trimethylsilyl (TMS) derivative of 2-PG is a common analytical method. The electron ionization (EI) mass spectrum exhibits characteristic fragmentation patterns.
-
Key Fragments (m/z): 459 [M-15]⁺, 387 [M-89]⁺, 299, 218, 147, 129, 73.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-PG involves the selective acylation of a protected glycerol derivative.
Materials:
-
1,3-O-Benzylidene glycerol
-
Palmitoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethyl acetate
Procedure:
-
Acylation: Dissolve 1,3-O-benzylidene glycerol in dry DCM and cool to 0°C. Add pyridine, followed by the dropwise addition of palmitoyl chloride. Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-palmitoyl-1,3-O-benzylidene glycerol.
-
Deprotection: Dissolve the product from the previous step in ethyl acetate and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Extraction of this compound from Brain Tissue (Modified Folch Method)
This protocol is adapted from the Folch method for the extraction of total lipids and is suitable for the analysis of monoacylglycerols.
Materials:
-
Brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Weigh the frozen brain tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol (20 mL per gram of tissue) using a glass-Teflon homogenizer.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids. Re-extract the upper aqueous phase and the protein interface with 2 volumes of chloroform, vortex, and centrifuge again.
-
Pooling and Drying: Pool the lower organic phases and wash with a mixture of methanol:water (1:1, v/v). Dry the final organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.
Signaling Pathways and the "Entourage Effect"
While 2-PG itself is not a potent agonist at cannabinoid receptors, its primary biological role is believed to be the potentiation of 2-AG signaling. This "entourage effect" is thought to occur through several mechanisms, primarily by increasing the bioavailability of 2-AG at the cannabinoid receptors.
One proposed mechanism is the inhibition of enzymes that degrade 2-AG, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). By competing for these enzymes, 2-PG may slow the breakdown of 2-AG, thereby prolonging its signaling activity.
Logical Workflow for 2-PG Analysis
The following diagram illustrates a typical workflow for the investigation of 2-PG from biological samples.
Conclusion and Future Directions
The discovery of this compound has expanded our understanding of the complexity and subtlety of the endocannabinoid system. As an "entourage" molecule, 2-PG highlights a novel mechanism for regulating endogenous signaling pathways. Further research is warranted to fully elucidate the molecular mechanisms underlying the entourage effect and to explore the therapeutic potential of 2-PG and other related monoacylglycerols in various pathological conditions, including pain, inflammation, and neurodegenerative disorders. The development of selective inhibitors for the enzymes involved in 2-AG and 2-PG metabolism will be crucial for dissecting their respective roles and for the advancement of novel therapeutics targeting the endocannabinoid system.
References
The Enzymatic Landscape of 2-Palmitoylglycerol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has garnered increasing interest for its bioactive properties, notably its "entourage effect" on the endocannabinoid system and its independent role in promoting GABA synthesis. Understanding the enzymatic machinery that governs the synthesis, degradation, and signaling of 2-PG is crucial for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the key enzymes involved in 2-PG metabolism, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways. While specific kinetic data for 2-PG remains an area of active research, this guide leverages data from the closely related and well-studied endocannabinoid, 2-arachidonoylglycerol (2-AG), to provide a robust framework for scientific inquiry.
Core Enzymes in this compound Metabolism
The metabolism of 2-PG is intrinsically linked to the broader pathways of monoacylglycerol synthesis and degradation. The primary enzymes implicated in these processes are Diacylglycerol Lipases (DAGLs) for its synthesis and Monoacylglycerol Lipase (MAGL) for its degradation.
Synthesis of this compound
The biosynthesis of 2-PG is believed to occur through the hydrolysis of diacylglycerols (DAGs) containing a palmitoyl group at the sn-2 position. This reaction is catalyzed by sn-1 selective Diacylglycerol Lipases (DAGLs). Two main isoforms, DAGLα and DAGLβ, have been identified and are considered the primary enzymes responsible for the synthesis of 2-monoacylglycerols.
Another significant pathway for 2-PG generation is from the digestion of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured triglyceride found in human breast milk.[1] Lipases in the gastrointestinal tract can hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing 2-PG for absorption.
Degradation of this compound
The primary enzyme responsible for the degradation of 2-monoacylglycerols, including 2-PG, is Monoacylglycerol Lipase (MAGL). MAGL is a serine hydrolase that catalyzes the hydrolysis of 2-PG into palmitic acid and glycerol. This enzymatic action terminates the signaling functions of 2-PG. In addition to MAGL, other enzymes such as α/β-hydrolase domain containing 6 (ABHD6), ABHD12, and fatty acid amide hydrolase (FAAH) have been shown to hydrolyze 2-AG and may also contribute to the degradation of 2-PG, albeit to a lesser extent.[2][3]
Quantitative Data on Enzyme Activity
Quantitative kinetic data specifically for the interaction of DAGLs and MAGL with 2-PG are limited in the current scientific literature. However, data from studies on the analogous and more extensively researched endocannabinoid, 2-arachidonoylglycerol (2-AG), can provide valuable insights into the expected enzymatic behavior with 2-PG. Researchers should consider these values as a starting point for their own investigations into 2-PG metabolism.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Tissue/Cell Type | Reference |
| MAGL | 2-Oleoylglycerol | ~17 | Not Reported | Rat Brain Cytosol | [3] |
| MAGL | 2-Arachidonoylglycerol | ~13 | Not Reported | Rat Brain Cytosol | [3] |
| FAAH | Anandamide | Not Reported | Not Reported | Rat Brain Membranes | [3] |
Note: The provided data for MAGL with 2-oleoylglycerol and 2-arachidonoylglycerol can serve as an estimate for the affinity of the enzyme for 2-monoacylglycerol substrates. It is anticipated that the kinetic parameters for 2-PG would be within a similar order of magnitude. Further research is required to determine the precise kinetic constants for 2-PG with these enzymes.
Signaling Pathways Involving this compound
The signaling roles of 2-PG are currently understood to be twofold: its potentiation of the endocannabinoid system via the "entourage effect" and its direct influence on GABAergic signaling in astrocytes.
The Entourage Effect
The "entourage effect" describes the phenomenon where non-cannabinoid lipids, such as 2-PG, enhance the activity of endocannabinoids like 2-AG at cannabinoid receptors (CB1 and CB2). While 2-PG itself does not bind to these receptors with high affinity, it is thought to potentiate 2-AG signaling by inhibiting its degradation, thereby increasing its local concentration and duration of action.[4][5]
Promotion of GABA Synthesis in Astrocytes
Recent studies have unveiled a direct signaling role for 2-PG in the central nervous system, independent of the endocannabinoid system. 2-PG has been shown to upregulate the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[6] This is achieved by increasing the expression of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.
Experimental Protocols
Detailed and standardized protocols for measuring the enzymatic activity related to 2-PG are not widely available. The following protocols are generalized from established methods for other mono- and diacylglycerols and should be optimized for specific experimental conditions.
Measurement of this compound Hydrolysis by Monoacylglycerol Lipase (MAGL)
This protocol describes a method to determine the rate of 2-PG hydrolysis by MAGL in tissue homogenates or purified enzyme preparations. The method is based on the quantification of the product, palmitic acid, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound (substrate)
-
Tissue homogenate or purified MAGL
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Internal Standard (e.g., deuterated palmitic acid)
-
Quenching Solution (e.g., cold acetonitrile)
-
LC-MS system
Procedure:
-
Prepare tissue homogenates or purified enzyme solution in Assay Buffer.
-
Pre-incubate the enzyme solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 2-PG to a final concentration within the expected physiological range or as required for kinetic analysis.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of cold Quenching Solution containing the Internal Standard.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Quantify the amount of palmitic acid produced by comparing its peak area to that of the internal standard.
-
Calculate the rate of hydrolysis (e.g., in nmol/min/mg of protein).
Measurement of this compound Synthesis by Diacylglycerol Lipase (DAGL)
This protocol outlines a method to measure the synthesis of 2-PG from a diacylglycerol substrate by DAGL. The quantification of 2-PG is performed using LC-MS.
Materials:
-
1-stearoyl-2-palmitoyl-sn-glycerol (or other suitable diacylglycerol substrate)
-
Cell lysate or membrane fraction containing DAGL
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Internal Standard (e.g., deuterated 2-PG)
-
Quenching Solution (e.g., cold chloroform/methanol 2:1 v/v)
-
LC-MS system
Procedure:
-
Prepare cell lysates or membrane fractions in Assay Buffer.
-
Pre-incubate the enzyme preparation at 37°C for 5 minutes.
-
Initiate the reaction by adding the diacylglycerol substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding the cold Quenching Solution containing the Internal Standard.
-
Perform a lipid extraction (e.g., Folch extraction).
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Quantify the amount of 2-PG produced by comparing its peak area to that of the internal standard.
-
Calculate the rate of synthesis (e.g., in nmol/min/mg of protein).
Future Directions
The study of this compound metabolism is a burgeoning field with significant potential for therapeutic innovation. Future research should focus on:
-
Determining Specific Kinetic Parameters: Establishing the Km and Vmax values of DAGLs and MAGL for 2-PG is essential for a precise understanding of its metabolic regulation.
-
Elucidating Regulatory Mechanisms: Investigating the factors that regulate the activity of 2-PG metabolizing enzymes will provide deeper insights into its physiological roles.
-
Exploring Novel Signaling Pathways: Further exploration of the signaling functions of 2-PG beyond the entourage effect and GABA synthesis may reveal new therapeutic targets.
-
Developing Selective Inhibitors: The development of potent and selective inhibitors for the enzymes involved in 2-PG metabolism will be invaluable tools for both research and potential drug development.
This technical guide provides a foundational understanding of the enzymes at the core of this compound metabolism. As research in this area progresses, a more detailed and quantitative picture will undoubtedly emerge, paving the way for novel therapeutic strategies targeting this important bioactive lipid.
References
- 1. Assay Procedure for Lipase [sigmaaldrich.com]
- 2. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentration and Analysis of 2-Palmitoylglycerol in Human Plasma: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Palmitoylglycerol (2-PG), a monoacylglycerol containing palmitic acid at the sn-2 position, is an endogenous lipid mediator that has garnered increasing interest for its role in the endocannabinoid system. Although it does not directly activate cannabinoid receptors, 2-PG is known to potentiate the effects of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), through a phenomenon known as the "entourage effect"[1][2]. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentration of 2-PG in human plasma, detailed methodologies for its quantification, and an illustration of its proposed signaling pathway.
Physiological Concentration of this compound
The precise physiological concentration of this compound in the plasma of healthy humans is not well-established in the existing scientific literature. However, data on total monoacylglycerols can provide an estimate of its likely concentration range. In fasting human plasma, the levels of partial acylglycerols (mono- and diacylglycerols) are generally low, constituting less than 3% of the total acylglycerols[3]. Following the administration of heparin, which stimulates lipoprotein lipase activity, the plasma concentration of monoacylglycerols can increase significantly[3].
For context, a comprehensive lipidomics analysis of human plasma from healthy, fasting individuals identified and quantified over 500 distinct lipid molecular species. While this study provides extensive data on various lipid classes, a specific concentration for this compound was not reported[4]. Another study focusing on plasma fatty acid concentrations in healthy young adults reported a range of 0.3 to 4.1 mmol/L for palmitic acid, the fatty acid component of 2-PG[5].
Table 1: Plasma Lipid Concentrations in Healthy Fasting Adults
| Lipid Class | Concentration | Reference |
| Total Triacylglycerols | 1.1 µmol/mL (90.6 mg/dL) | [4] |
| Total Free Fatty Acids | 214 nmol/mL | [4] |
| Total Partial Acylglycerols (Mono- and Diacylglycerols) | < 3% of total acylglycerols | [3] |
| Palmitic Acid | 0.3 to 4.1 mmol/L | [5] |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
The quantification of this compound in human plasma is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The following protocol is a representative method based on established procedures for the analysis of similar lipid molecules[6][7][8][9][10].
1. Sample Collection and Preparation
-
Collect whole blood from fasting individuals into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
2. Lipid Extraction
-
To 100 µL of plasma, add an appropriate internal standard (e.g., this compound-d5).
-
Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether (MTBE):methanol (10:3, v/v) solution. Vortex for 1 minute.
-
Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient from 30% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ m/z 331.3 -> Product ion m/z 239.2 (corresponding to the loss of glycerol and water).
-
Internal Standard (this compound-d5): Precursor ion [M+H]+ m/z 336.3 -> Product ion m/z 239.2.
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
4. Quantification
-
Construct a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathway and the "Entourage Effect"
This compound is a key player in the "entourage effect," a phenomenon where a group of lipid molecules enhances the activity of the primary endocannabinoids. 2-PG itself does not bind to the cannabinoid receptors CB1 and CB2 but is thought to inhibit the enzymatic degradation of 2-arachidonoylglycerol (2-AG), thereby increasing its local concentration and prolonging its signaling effects[1][2]. The primary enzyme responsible for 2-AG degradation is monoacylglycerol lipase (MAGL).
It is important to note that while the "entourage effect" is a widely cited mechanism, some studies have presented conflicting evidence, suggesting that under certain experimental conditions, 2-PG may act as a functional antagonist to 2-AG[1]. Further research is needed to fully elucidate the complex interactions between these lipid mediators.
Caption: Proposed "entourage effect" of this compound on 2-Arachidonoylglycerol signaling.
Caption: General experimental workflow for the quantification of this compound in human plasma.
Conclusion
This compound is an important endogenous lipid that modulates the endocannabinoid system. While its exact physiological concentration in human plasma remains to be definitively established, its role in the "entourage effect" highlights its potential as a therapeutic target and a biomarker. The use of sensitive and specific analytical techniques like LC-MS/MS is crucial for accurately determining its levels in biological matrices. Further research is warranted to fully understand the physiological and pathological significance of this compound.
References
- 1. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Endocannabinoid Analgesic Entourage Effect: Investigations in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono-, di- and triacylglycerol concentrations in human plasma: effects of heparin injection and of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
2-Palmitoylglycerol and its Interaction with Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has garnered interest within the scientific community for its potential modulation of the endocannabinoid system (ECS). The ECS, a ubiquitous signaling system, plays a crucial role in regulating a myriad of physiological processes. It is primarily composed of cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.
Initially, 2-PG was proposed to act via an "entourage effect," a phenomenon where an inactive compound enhances the activity of an active one. In this context, 2-PG was thought to potentiate the effects of the primary endocannabinoid, 2-AG, by inhibiting its metabolic degradation. However, more recent evidence has challenged this hypothesis, suggesting a more complex and at times antagonistic relationship. This technical guide provides an in-depth overview of the current understanding of 2-PG's interaction with the cannabinoid system, presenting the conflicting evidence, summarizing the available data, and detailing the experimental protocols used in its investigation.
Interaction with Cannabinoid Receptors
Direct Receptor Binding
There is a general consensus in the scientific literature that this compound does not directly bind to the orthosteric sites of either the CB1 or CB2 cannabinoid receptors.[1][2] This lack of direct binding affinity means that 2-PG is not considered a classical cannabinoid agonist or antagonist. Its effects on the endocannabinoid system are therefore considered to be indirect.
The "Entourage Effect" Hypothesis
The concept of the "entourage effect" was first proposed in the context of endocannabinoids by Ben-Shabat and colleagues in 1998. Their research suggested that certain endogenous fatty acid glycerol esters, including 2-PG, while inactive on their own, could enhance the binding and functional activity of 2-AG.[2] The proposed mechanism for this potentiation is the inhibition of the enzymes that degrade 2-AG, primarily monoacylglycerol lipase (MAGL).[1][3] By slowing the breakdown of 2-AG, 2-PG would effectively increase its concentration and duration of action at the cannabinoid receptors.
Evidence for Functional Antagonism
More recent studies have provided evidence that contradicts the "entourage effect" hypothesis for 2-PG in certain physiological contexts. A study by Murataeva and colleagues in 2016 found that 2-PG, along with other 2-AG congeners like 2-oleoylglycerol (2-OG) and 2-linoleoylglycerol (2-LG), did not potentiate 2-AG-mediated depolarization-induced suppression of excitation (DSE), a key form of synaptic plasticity mediated by CB1 receptors.[1] Instead, these compounds behaved as functional antagonists, weakening the effect of 2-AG.[1] The same study also noted that 2-PG could modestly induce the internalization of CB1 receptors on its own, a process that could reduce the number of receptors available for 2-AG to act upon.[1]
Comparative Pharmacology with other 2-AG Congeners
The varied activities of other 2-AG congeners highlight the complexity of the endocannabinoid system. For instance, 2-linoleoylglycerol (2-LG) has been shown to act as a partial agonist at the human CB1 receptor.[4][5] As a partial agonist, it can weakly activate the receptor on its own but can also act as an antagonist in the presence of a full agonist like 2-AG by competing for the same binding site.[4] This is in contrast to the proposed non-competitive mechanism of the "entourage effect" and the observed functional antagonism of 2-PG.
Quantitative Data Summary
A significant challenge in defining the precise role of 2-PG is the lack of comprehensive quantitative data regarding its potentiation of 2-AG activity. While the "entourage effect" is a compelling hypothesis, there is a notable absence of studies reporting a fold-change in 2-AG's binding affinity (Ki) or a shift in its potency (EC50) in the presence of 2-PG. Similarly, direct and potent IC50 values for 2-PG against MAGL are not well-established in the literature. The following table summarizes the available, relevant quantitative data for 2-AG and its congeners.
| Compound | Target | Assay Type | Value | Species | Reference |
| 2-Arachidonoylglycerol (2-AG) | MAGL | Inhibition Assay | IC50: 13 µM | Rat | [6] |
| CB1 | Radioligand Binding | Ki: 472 nM | Human | ||
| CB2 | Radioligand Binding | Ki: 1400 nM | Human | ||
| CB1 | [³⁵S]GTPγS Binding | EC50: 122 nM | Human | [7] | |
| CB2 | cAMP Inhibition | IC50: 1.30 µM | Human | [7] | |
| 2-Linoleoylglycerol (2-LG) | CB1 | β-lactamase reporter | Partial Agonist | Human | [4][5] |
| This compound (2-PG) | MAGL | Inhibition Assay | No significant inhibition reported | [2] | |
| CB1/CB2 | Radioligand Binding | No direct binding | [1][2] | ||
| CB1 | DSE Assay | Functional Antagonist of 2-AG | Mouse | [1] |
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is representative of methods used to determine the binding affinity of a compound to CB1 or CB2 receptors.
1. Membrane Preparation:
-
Cells stably expressing the cannabinoid receptor of interest (e.g., HEK293-CB1) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]CP55,940) at a concentration close to its Kd value.
-
Increasing concentrations of the unlabeled test compound (e.g., 2-PG) are added to compete with the radioligand for binding to the receptor.
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN55,212-2).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed several times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol is used to determine if a compound acts as an agonist or antagonist at Gαi-coupled receptors like CB1 and CB2 by measuring the inhibition of adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1) are cultured in 96-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the test compound.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
3. Data Analysis:
-
The amount of cAMP produced is inversely proportional to the signal generated in the assay.
-
For agonists, the data is plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.
-
For antagonists, the assay is run with a fixed concentration of a known agonist, and the ability of the antagonist to shift the agonist's dose-response curve is measured to determine its potency (often expressed as a pA2 or Kb value).
Depolarization-Induced Suppression of Excitation (DSE) Assay
This electrophysiological protocol is used to measure retrograde endocannabinoid signaling at excitatory synapses.
1. Brain Slice Preparation:
-
Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are made from a postsynaptic neuron (e.g., a CA1 pyramidal neuron).
-
Excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic afferents with a bipolar electrode.
-
A stable baseline of EPSCs is recorded for several minutes.
3. DSE Induction:
-
To induce DSE, the postsynaptic neuron is depolarized from its holding potential (e.g., -70 mV) to 0 mV for a short period (e.g., 5-10 seconds).
-
This depolarization causes an influx of calcium into the postsynaptic cell, triggering the on-demand synthesis and release of endocannabinoids (primarily 2-AG).
4. Post-Induction Recording and Analysis:
-
Immediately following the depolarization, the stimulation of presynaptic inputs is resumed, and EPSCs are recorded.
-
The released endocannabinoids travel retrogradely to the presynaptic terminal and activate CB1 receptors, leading to a transient suppression of neurotransmitter release and a reduction in the amplitude of the evoked EPSCs.
-
The magnitude and duration of this suppression are quantified. To test the effect of a modulator like 2-PG, it is bath-applied, and its ability to alter the DSE induced by 2-AG is measured.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed and observed interactions of 2-PG with the endocannabinoid system.
Figure 1: Proposed "Entourage Effect" of 2-PG on 2-AG Metabolism. This diagram illustrates the hypothesis that 2-PG inhibits the enzyme MAGL, thereby reducing the breakdown of 2-AG and increasing its availability to act on CB1 receptors.
Figure 2: CB1 Receptor Signaling and Functional Antagonism. This diagram shows the canonical Gαi-coupled signaling pathway of the CB1 receptor, leading to the inhibition of adenylyl cyclase and voltage-gated calcium channels, which suppresses neurotransmitter release. The dotted red line illustrates how 2-PG may act as a functional antagonist, opposing the signaling cascade initiated by 2-AG.
References
- 1. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endocannabinoid Modulator 2-Palmitoylglycerol: A Review of its Natural Sources, Dietary Intake, and Biological Significance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Palmitoylglycerol (2-PG) is a monoacylglycerol that has garnered increasing interest within the scientific community for its role as a bioactive lipid, particularly its involvement in the endocannabinoid system. As an endogenous molecule, 2-PG is found in various biological matrices and is also obtained through dietary sources. This technical guide provides an in-depth overview of the natural sources and dietary intake of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling and biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of 2-PG and its derivatives.
Natural Sources and Dietary Intake of this compound
This compound is naturally present in biological systems, primarily as a product of the breakdown of more complex lipids. Its dietary intake is largely linked to the consumption of fats and oils containing palmitic acid at the sn-2 position of the glycerol backbone.
Natural Occurrence
Human Milk: One of the most significant natural sources of 2-PG is human milk, where it is derived from the hydrolysis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a major triglyceride.[1][2][3][4] The specific positioning of palmitic acid at the sn-2 position in human milk triglycerides is crucial for the efficient absorption of fat and calcium in infants.[2][5][6] Upon digestion by lipases, OPO releases 2-PG, which is readily absorbed.[7] The concentration of OPO in human milk has been quantified and varies with the stage of lactation, providing an indirect measure of potential 2-PG availability.[1]
Animal Tissues: this compound is a component of the monoacylglycerol pool in various animal tissues.[8] Its presence is a result of the ongoing synthesis and degradation of glycerolipids. While ubiquitous, the specific concentrations of 2-PG in different animal tissues are not extensively documented in publicly available literature.
Other Organisms: this compound has also been identified as a metabolite in other organisms, including the bacterium Escherichia coli and certain plants like Sciadopitys verticillata and Nelumbo nucifera.[9]
Dietary Intake
Direct dietary intake of 2-PG is not common as it is typically present in small amounts in food. The primary dietary precursor is palmitic acid, particularly when esterified at the sn-2 position of triglycerides. The average dietary intake of palmitic acid is estimated to be around 20–30 grams per day.[5][6]
Table 1: Quantitative Data on this compound Precursors in Natural Sources
| Source | Precursor Molecule | Concentration | Reference |
| Human Milk | 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | 333 ± 11.8 mg/100mL (30 days postpartum) | [1] |
| Human Milk | 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | 337 ± 17.0 mg/100mL (60 days postpartum) | [1] |
| Human Milk | 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) | 383 ± 18.0 mg/100mL (120 days postpartum) | [1] |
| Human Milk | Palmitic Acid at sn-2 position | ~70% of total palmitic acid | [2][3] |
| Infant Formula (sn-2 fortified) | Palmitic Acid at sn-2 position | Varies by formulation | [4] |
Experimental Protocols for the Analysis of this compound
The accurate quantification of 2-PG in biological matrices is essential for understanding its physiological roles. This section outlines key experimental methodologies for the extraction and analysis of 2-PG.
Lipid Extraction from Biological Tissues
A robust lipid extraction method is the first critical step for the analysis of 2-PG. The Folch and Bligh-Dyer methods are widely used for their efficiency in extracting a broad range of lipids.[10][11]
Protocol: Modified Folch Extraction for Tissue Samples
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a chloroform/methanol mixture (2:1, v/v) to a final volume 20 times the tissue weight.
-
Agitation: Agitate the mixture for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1, v/v) for subsequent analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like 2-PG, often requiring derivatization to improve chromatographic properties.[12][13][14][15][16]
Protocol: GC-MS Analysis of this compound
-
Derivatization (Silylation): To the dried lipid extract, add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate at 60°C for 30 minutes to convert 2-PG to its more volatile trimethylsilyl (TMS) ether derivative.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the 2-PG-TMS derivative for quantification and confirmation.
-
Quantification: Generate a calibration curve using a this compound analytical standard.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile lipids like 2-PG without the need for derivatization.[17][18][19][20][21]
Protocol: LC-MS/MS Analysis of this compound
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-PG (e.g., m/z [M+H]+ -> fragment ions).
-
Quantification: Create a calibration curve using a certified this compound reference standard.
-
Signaling and Biosynthetic Pathways
This compound is involved in key biological pathways, most notably modulating the endocannabinoid system and serving as a precursor for other important molecules.
Biosynthesis of this compound
2-PG is primarily formed from the hydrolysis of phospholipids and triglycerides that contain palmitic acid at the sn-2 position. The biosynthesis of its precursor, phosphatidic acid, is a central process in lipid metabolism.[22][23][24]
The "Entourage Effect" in the Endocannabinoid System
This compound is known to potentiate the effects of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), a phenomenon termed the "entourage effect".[25] While 2-PG does not directly bind to cannabinoid receptors (CB1 and CB2), it is thought to inhibit the enzymes responsible for 2-AG degradation, thereby increasing its synaptic availability and signaling.[25][26]
Role in GABA Synthesis
Recent research has indicated that 2-PG can directly influence neurotransmitter synthesis. Specifically, it has been shown to upregulate the expression of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA), in astrocytes.[7] This suggests a potential role for 2-PG in modulating neuronal activity and development.
Conclusion
This compound is an important bioactive lipid with a significant presence in human milk and endogenous pools within animal tissues. Its dietary relevance is primarily through the intake of fats containing palmitic acid at the sn-2 position. The analytical methods outlined provide a robust framework for the accurate quantification of 2-PG in various biological samples. The emerging understanding of its role in modulating the endocannabinoid system and influencing neurotransmitter synthesis highlights its potential as a target for therapeutic development. Further research into the quantitative dietary intake from a broader range of food sources and the elucidation of its downstream signaling targets will be crucial in fully understanding the physiological and pharmacological significance of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Evidence that palmitic acid is absorbed as sn-2 monoacylglycerol from human milk by breast-fed infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is SN-2 Palmitate [hcp.biostime.com]
- 4. A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants [mdpi.com]
- 5. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C19H38O4 | CID 123409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Semantic Scholar [semanticscholar.org]
- 12. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitation of Cremophor EL and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. aocs.org [aocs.org]
- 23. biyogok.wordpress.com [biyogok.wordpress.com]
- 24. davuniversity.org [davuniversity.org]
- 25. caymanchem.com [caymanchem.com]
- 26. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Extraction of 2-Palmitoylglycerol from Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Palmitoylglycerol (2-PG) is a monoacylglycerol that plays a role in various physiological processes within the central nervous system. Accurate quantification of 2-PG in brain tissue is crucial for understanding its function in both normal and pathological states. This document provides a detailed protocol for the extraction, purification, and quantification of 2-PG from brain tissue, designed to yield high-purity samples suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates methods to minimize acyl migration, a common challenge in monoacylglycerol analysis, ensuring the integrity of the target analyte.
Key Experimental Workflow
The overall workflow for the extraction of 2-PG from brain tissue involves several key stages: tissue homogenization, lipid extraction using a modified Folch method, purification of the lipid extract by solid-phase extraction (SPE), and finally, quantification by LC-MS/MS.
Caption: Experimental workflow for the extraction and quantification of this compound.
Experimental Protocols
This section details the methodologies for the key experiments involved in the extraction and quantification of 2-PG from brain tissue.
I. Materials and Reagents
-
Biological Sample: Fresh or snap-frozen brain tissue
-
Solvents (HPLC or MS grade):
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Acetone
-
Hexane
-
tert-Butyl methyl ether (MTBE) - Optional, as a less toxic alternative to Chloroform
-
Water (LC-MS grade)
-
-
Reagents:
-
Sodium chloride (NaCl) solution (0.9% w/v)
-
Internal Standard (IS): this compound-d5 (or other suitable deuterated standard)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
-
Equipment:
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
-
SPE manifold
-
LC-MS/MS system
-
II. Protocol for 2-PG Extraction and Purification
A. Tissue Homogenization
-
Weigh approximately 50-100 mg of frozen brain tissue.
-
Immediately place the tissue in a pre-chilled tube containing ceramic beads and 1 mL of ice-cold methanol.
-
Homogenize the tissue using a bead beater for 2 cycles of 30 seconds, with a 1-minute interval on ice in between. Note: The use of cold methanol is crucial to minimize enzymatic activity and potential acyl migration.
B. Modified Folch Lipid Extraction
-
To the brain homogenate, add 2 mL of chloroform. For every 1g of tissue, a final volume of 20mL of solvent mixture is often used.[1]
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.8 mL of 0.9% NaCl solution to induce phase separation.[1]
-
Vortex for another 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
C. Solid-Phase Extraction (SPE) Purification
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of LC-MS grade water.
-
Reconstitute the sample: Redissolve the dried lipid extract in 1 mL of a suitable non-polar solvent that does not promote acyl migration, such as acetone or diethyl ether.[2]
-
Load the sample: Apply the reconstituted sample to the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash 1: 5 mL of water to remove polar impurities.
-
Wash 2: 5 mL of a water:methanol (e.g., 80:20 v/v) solution to elute more polar lipids.
-
-
Elute 2-PG: Elute the 2-PG fraction with 5 mL of a more non-polar solvent mixture, such as acetone or a hexane:ethyl acetate mixture. The optimal elution solvent should be determined empirically.
-
Evaporate the eluted fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified sample in a small, known volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
III. LC-MS/MS Quantification
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to resolve 2-PG from other isomers and lipids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 2-PG and its internal standard. (These transitions need to be determined empirically based on the specific instrument).
-
Data Presentation
The following table summarizes representative quantitative data that could be obtained using this protocol. Note: These values are illustrative and should be determined experimentally for each specific study.
| Parameter | Representative Value | Unit | Notes |
| Extraction Yield | |||
| Total Lipid Extract | 15-20 | % of wet tissue weight | Varies depending on brain region and age. |
| Purification Efficiency | |||
| 2-PG Recovery (SPE) | > 85 | % | Determined by comparing the amount of 2-PG in the pre- and post-SPE samples. |
| Purity of 2-PG Fraction | > 90 | % | Assessed by LC-MS analysis of the purified fraction. |
| Quantification | |||
| Limit of Detection (LOD) | 0.1-1.0 | ng/mL | Instrument-dependent. |
| Limit of Quantification (LOQ) | 0.5-5.0 | ng/mL | Instrument-dependent. |
| Linearity (R²) | > 0.99 | - | For the calibration curve. |
| Inter-assay Precision | < 15 | % CV | |
| Intra-assay Precision | < 10 | % CV |
Signaling Pathway Context
This compound is part of the broader endocannabinoid system, which plays a critical role in synaptic signaling. The diagram below illustrates a simplified overview of this system.
Caption: Simplified endocannabinoid signaling pathway showing the role of 2-AG and potential interactions of 2-PG.
This application note provides a comprehensive and detailed protocol for the extraction, purification, and quantification of this compound from brain tissue. By employing a modified Folch extraction, solid-phase extraction for purification, and LC-MS/MS for sensitive detection, researchers can obtain high-quality data on 2-PG levels. The critical consideration of minimizing acyl migration is addressed through the use of appropriate solvents and low temperatures during sample processing. This protocol serves as a valuable resource for scientists in neuroscience and drug development investigating the role of 2-PG and the broader endocannabinoid system.
References
Quantitative Analysis of 2-Palmitoylglycerol in Biological Matrices using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 2-Palmitoylglycerol (2-PG), a bioactive monoacylglycerol, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-PG is an endogenous lipid that plays a role in various physiological processes, including the endocannabinoid system.[1][2][3]
Introduction
This compound (2-PG) is a monoacylglycerol involved in lipid metabolism and cellular signaling. It is known to potentiate the activity of the endocannabinoid 2-arachidonoylglycerol (2-AG) through an "entourage effect," enhancing its binding to cannabinoid receptors CB1 and CB2 without directly activating them.[1] Recent studies have also suggested its role in promoting the synthesis of the neurotransmitter GABA in astrocytes.[4] Accurate quantification of 2-PG in biological matrices such as plasma and brain tissue is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system.
LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of low-abundance lipids like 2-PG in complex biological samples.[5][6] This application note provides a comprehensive protocol for the extraction and analysis of 2-PG.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Tissues
This protocol is adapted from a method for the analysis of endocannabinoids and related lipids in tissue samples.[7]
Materials:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): 2-Heptadecanoylglycerol (MAG 17:0) or other suitable odd-chain monoacylglycerol.
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample (e.g., brain, mucosal tissue).
-
Homogenize the tissue in 1.0 mL of methanol containing the internal standard (e.g., 500 pmol of MAG 17:0).[7]
-
Add 2.0 mL of chloroform to the homogenate and vortex thoroughly.
-
Add 1.0 mL of ultrapure water to induce phase separation and vortex again.
-
Centrifuge the mixture at 1,500 x g for 15 minutes at 4°C.[7]
-
Carefully collect the lower organic phase into a clean tube.
-
Perform a second extraction of the remaining aqueous phase by adding another 1.0 mL of chloroform, vortexing, and centrifuging as before.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The dominant precursor ion for monoacylglycerols in positive ESI mode is the protonated molecule [M+H]+.[5] The molecular weight of this compound is 330.5 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (2-PG) | 331.3 | 257.2 | 15-25 | The product ion corresponds to the neutral loss of glycerol and water from the precursor ion. This is a characteristic fragmentation for 2-monoacylglycerols. |
| 331.3 | 115.1 | 20-30 | A smaller, confirmatory product ion. | |
| Internal Standard (MAG 17:0) | 345.3 | 271.2 | 15-25 | The product ion corresponds to the neutral loss of glycerol and water. |
Collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes representative quantitative data for this compound in a biological matrix.
| Analyte | Matrix | Concentration (nmol/g) | Method | Reference |
| This compound (2-PG) | Mouse Jejunal Mucosa | 13.52 ± 2.60 | UPLC-MS/MS | [7] |
| This compound (2-PG) | Human Plasma | Predominantly detected | MS/MSALL | [5] |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound.
Endocannabinoid Signaling Pathway
This diagram depicts the synthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a pathway where 2-PG is thought to exert its "entourage effect."
References
- 1. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-AG and the Endocannabinoid System - RQS Blog [royalqueenseeds.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the relative quantitation of human plasma lipidome using liquid chromatography coupled with mass spectrometry using minimal sample manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
Application Notes and Protocols for the Chemical Synthesis of 2-Palmitoylglycerol (2-PG) for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Palmitoylglycerol (2-PG), a monoacylglycerol, is a bioactive lipid molecule that plays a significant role in various physiological processes. It is an endogenous fatty acid glycerol ester that is known to enhance the activity of the endocannabinoid 2-arachidonoylglycerol (2-AG) through an "entourage effect"[1][2]. Recent studies, however, indicate that 2-PG also possesses direct biological activities independent of the endocannabinoid system. For instance, it has been shown to promote the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes, suggesting a role in neural development[3][4]. Furthermore, as a lipid molecule containing palmitic acid, 2-PG is implicated in the modulation of inflammatory pathways.
These application notes provide a comprehensive overview of the chemical synthesis of 2-PG for use in in vitro studies, along with detailed protocols for investigating its biological activities.
Chemical Synthesis of this compound
The regioselective synthesis of this compound is challenging due to the potential for acyl migration, which can lead to the formation of the more stable 1-palmitoylglycerol isomer. Chemoenzymatic methods are commonly employed to achieve high regioselectivity and purity. These methods typically involve the protection of the sn-1 and sn-3 hydroxyl groups of glycerol, followed by enzymatic acylation at the sn-2 position and subsequent deprotection.
Chemoenzymatic Synthesis Protocol
This protocol outlines a common chemoenzymatic approach for the synthesis of 2-PG.
Step 1: Protection of Glycerol
The sn-1 and sn-3 hydroxyl groups of glycerol are protected to prevent their reaction in the subsequent acylation step. A common protecting group is the isopropylidene group, forming 1,2-O-isopropylidene glycerol.
-
Materials: Glycerol, acetone, p-toluenesulfonic acid (catalyst), anhydrous solvent (e.g., toluene).
-
Procedure:
-
Dissolve glycerol in an excess of acetone and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent and excess acetone under reduced pressure.
-
Purify the resulting 1,2-O-isopropylidene glycerol by distillation or column chromatography.
-
Step 2: Acylation of Protected Glycerol
The free hydroxyl group of 1,2-O-isopropylidene glycerol is acylated with palmitic acid or a derivative (e.g., palmitoyl chloride or vinyl palmitate) using a lipase as a biocatalyst. Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are often used for their high efficiency and regioselectivity.
-
Materials: 1,2-O-isopropylidene glycerol, vinyl palmitate, Novozym 435, anhydrous organic solvent (e.g., methyl tert-butyl ether).
-
Procedure:
-
Dissolve 1,2-O-isopropylidene glycerol and vinyl palmitate in the chosen solvent.
-
Add Novozym 435 to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 55°C) with gentle agitation.
-
Monitor the formation of 1,2-acetonide-3-palmitoyl glycerol by TLC or gas chromatography (GC).
-
Upon completion, filter off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Step 3: Deprotection
The isopropylidene protecting group is removed under acidic conditions to yield 1-palmitoylglycerol. To obtain this compound, a different strategy involving orthogonal protecting groups for the sn-1 and sn-3 positions is required before the acylation step. A more direct, albeit less common, approach for 2-PG synthesis involves the enzymatic alcoholysis of tripalmitin.
Alternative Step 2 & 3 for 2-PG Synthesis: Enzymatic Alcoholysis of Tripalmitin
-
Materials: Tripalmitin, ethanol, sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei), organic solvent.
-
Procedure:
-
Dissolve tripalmitin in an organic solvent.
-
Add ethanol and the sn-1,3-regiospecific lipase.
-
Incubate the reaction under controlled conditions. The lipase will selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions, yielding this compound.
-
Monitor the reaction progress by TLC or GC.
-
Filter out the enzyme to stop the reaction.
-
Purify the this compound from the reaction mixture by crystallization or column chromatography.
-
Data Presentation: Synthesis of this compound
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |
| Enzymatic Alcoholysis of Tripalmitin | Tripalmitin, Ethanol | Lipase from Rhizomucor miehei | Up to 85 | >95 | [5] |
| Enzymatic Hydrolysis of Tripalmitin | Tripalmitin, Dry Ethanol | Thermomyces lanuginosa lipase (TLIM) | 8 | - | [6] |
In Vitro Applications and Protocols
Investigation of Neuronal Effects: GABA Synthesis in Astrocytes
This protocol is based on the findings that 2-PG can directly promote GABA synthesis in astrocytes[3][4].
Experimental Protocol: Astrocyte Culture and Treatment
-
Cell Line: Normal Human Astrocytes (NHA).
-
Culture Medium: Astrocyte Growth Medium supplemented with growth factors, fetal bovine serum, and antibiotics.
-
Treatment:
-
Prepare a stock solution of 2-PG in a suitable solvent (e.g., ethanol).
-
Plate NHA cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of 2-PG (e.g., 20-180 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (solvent only).
-
-
Analysis:
-
Quantitative PCR (qPCR): Analyze the mRNA expression of genes involved in GABA synthesis, such as glutamate decarboxylases (GAD1 and GAD2).
-
Western Blot: Determine the protein levels of GAD1/2.
-
ELISA: Measure the concentration of GABA in the cell culture supernatant.
-
Investigation of Immunomodulatory Effects: Macrophage Activation and Cytokine Production
Based on the pro-inflammatory effects of palmitic acid, this protocol aims to investigate the impact of 2-PG on macrophage activation and cytokine production.
Experimental Protocol: Macrophage Culture and Stimulation
-
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocyte-derived macrophages.
-
Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment:
-
Culture the macrophages in a suitable medium.
-
Treat the cells with various concentrations of 2-PG.
-
In some experiments, co-stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to assess the modulatory effect of 2-PG.
-
-
Analysis:
-
ELISA/Multiplex Assay: Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant.
-
Flow Cytometry: Analyze the expression of macrophage surface markers to determine polarization state (e.g., CD80, CD86 for M1; CD163, CD206 for M2).
-
Western Blot/qPCR: Investigate the activation of key inflammatory signaling pathways, such as the NF-κB pathway (e.g., phosphorylation of p65).
-
Visualizations
Chemical Synthesis Workflow
Caption: Chemoenzymatic synthesis of this compound.
Proposed Signaling Pathway in Immune Cells
Caption: Proposed NF-κB signaling pathway activated by 2-PG.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro studies of 2-PG.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitate Conditions Macrophages for Enhanced Responses toward Inflammatory Stimuli via JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays to Measure 2-Palmitoylglycerol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has garnered significant interest for its role in modulating the endocannabinoid system and its potential direct signaling activities. It is structurally similar to the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG).[1] While 2-PG does not bind directly to cannabinoid receptors CB1 or CB2, it has been reported to enhance the activity of 2-AG, a phenomenon termed the "entourage effect".[2][3] The proposed mechanism for this effect is the inhibition of 2-AG degradation, thereby increasing its bioavailability and signaling. However, some studies have presented conflicting evidence, suggesting that 2-PG may act as an antagonist of 2-AG signaling under certain conditions.[4] Furthermore, 2-PG has been shown to have direct biological effects, such as promoting the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[5]
These diverse and sometimes contradictory findings highlight the critical need for robust and well-defined in vitro assays to accurately characterize the biological activity of 2-PG. This document provides detailed protocols for a suite of in vitro assays designed to measure various aspects of 2-PG activity, including its enzymatic degradation, its "entourage effect" on 2-AG metabolism, and its direct impact on cellular signaling pathways.
Section 1: Enzymatic Degradation of this compound
The primary enzymes responsible for the degradation of 2-AG are monoacylglycerol lipase (MAGL), α/β-hydrolase domain 6 (ABHD6), and to a lesser extent, fatty acid amide hydrolase (FAAH).[1][6] These enzymes are also candidates for the hydrolysis of 2-PG. The following protocols are designed to determine the kinetic parameters of 2-PG hydrolysis by these enzymes.
Principle
The enzymatic activity can be measured by quantifying the depletion of the substrate (2-PG) or the formation of the product (palmitic acid or glycerol) over time. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: Measuring 2-PG Hydrolysis by Recombinant Enzymes via LC-MS
This protocol can be adapted for MAGL, ABHD6, and FAAH.
Materials:
-
Recombinant human MAGL, ABHD6, or FAAH
-
This compound (2-PG)
-
2-Arachidonoylglycerol (2-AG) (for comparison)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Quenching Solution: Acetonitrile with an internal standard (e.g., d8-palmitic acid)
-
96-well microplate
-
LC-MS system
Procedure:
-
Enzyme Preparation: Prepare a working solution of the recombinant enzyme in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Preparation: Prepare stock solutions of 2-PG and 2-AG in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute to various concentrations in Assay Buffer. It is crucial to ensure the final solvent concentration in the assay is low (<1%) and consistent across all wells.
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the substrate solution (2-PG or 2-AG at various concentrations) to the wells.
-
For negative controls, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold Quenching Solution to each well.
-
Sample Processing: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining 2-PG and the formed palmitic acid.
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.[1]
Data Presentation
Table 1: Hypothetical Enzyme Kinetic Parameters for 2-PG Hydrolysis
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| MAGL | 2-PG | TBD | TBD |
| 2-AG | Literature Value | Literature Value | |
| ABHD6 | 2-PG | TBD | TBD |
| 2-AG | Literature Value | Literature Value | |
| FAAH | 2-PG | TBD | TBD |
| 2-AG | Literature Value | Literature Value | |
| TBD: To be determined experimentally. |
Section 2: The "Entourage Effect" of this compound on 2-Arachidonoylglycerol Degradation
The "entourage effect" posits that 2-PG can potentiate the effects of 2-AG by inhibiting its degradation.[2][3] This can be tested in vitro by a co-incubation assay.
Principle
This assay measures the rate of 2-AG degradation by a cell lysate or recombinant enzyme in the presence and absence of 2-PG. A reduction in the rate of 2-AG degradation in the presence of 2-PG would support the "entourage effect" hypothesis.
Experimental Protocol: In Vitro 2-AG Degradation Assay
Materials:
-
Cell lysate (e.g., from brain tissue or a cell line expressing 2-AG metabolic enzymes) or recombinant MAGL/ABHD6
-
2-Arachidonoylglycerol (2-AG)
-
This compound (2-PG)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Quenching Solution: Acetonitrile with an internal standard (e.g., d8-2-AG)
-
96-well microplate
-
LC-MS system
Procedure:
-
Preparation of Reagents:
-
Prepare cell lysate by homogenizing tissue or cells in Assay Buffer followed by centrifugation to obtain a cytosolic fraction. Determine the protein concentration of the lysate.
-
Prepare stock solutions of 2-AG and 2-PG in a suitable organic solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the cell lysate or recombinant enzyme to each well.
-
Add 2-PG at various concentrations (or vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the degradation reaction by adding a fixed concentration of 2-AG to all wells.
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C. Collect aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Quench the reaction at each time point by adding ice-cold Quenching Solution.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.2.
-
Analyze the concentration of 2-AG at each time point using LC-MS.
-
Data Analysis:
-
Plot the concentration of 2-AG against time for each concentration of 2-PG.
-
Calculate the initial rate of 2-AG degradation for each condition.
-
Determine the IC50 value for 2-PG's inhibition of 2-AG degradation.
Data Presentation
Table 2: Effect of 2-PG on 2-AG Degradation Rate
| 2-PG Concentration (µM) | Rate of 2-AG Degradation (nmol/min/mg protein) | % Inhibition |
| 0 (Vehicle) | Value | 0 |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Section 3: Direct Cellular Activity of this compound - GABA Synthesis in Astrocytes
2-PG has been shown to directly increase the synthesis of GABA in astrocytes.[5] This cellular assay can be used to quantify this effect.
Principle
Primary astrocytes are treated with 2-PG, and the intracellular and extracellular levels of GABA are measured. An increase in GABA levels in response to 2-PG treatment indicates a direct effect on GABA synthesis or release.
Experimental Protocol: Measurement of GABA Synthesis in Cultured Astrocytes
Materials:
-
Primary astrocyte cultures
-
This compound (2-PG)
-
Cell culture medium
-
Lysis Buffer
-
Reagents for GABA quantification (e.g., HPLC with fluorescence detection or LC-MS)
Procedure:
-
Cell Culture: Culture primary astrocytes in appropriate conditions until they reach the desired confluency.
-
Treatment:
-
Prepare various concentrations of 2-PG in cell culture medium.
-
Replace the existing medium in the astrocyte cultures with the 2-PG-containing medium or vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection:
-
Extracellular GABA: Collect the cell culture medium.
-
Intracellular GABA: Wash the cells with PBS, then lyse the cells using Lysis Buffer.
-
-
GABA Quantification:
-
Process the collected medium and cell lysates to remove interfering substances.
-
Quantify the GABA concentration in each sample using a suitable method like HPLC with pre-column derivatization and fluorescence detection or LC-MS.
-
Data Analysis:
-
Normalize the GABA concentration to the total protein content of the cell lysate.
-
Generate a dose-response curve by plotting the GABA concentration against the 2-PG concentration.
-
Calculate the EC50 value for 2-PG-induced GABA synthesis.
Data Presentation
Table 3: Dose-Dependent Effect of 2-PG on GABA Production in Astrocytes[5]
| 2-PG Concentration (µM) | GABA Production (relative to control) |
| 0 (Control) | 1.00 |
| 20 | Value |
| 60 | Value |
| 120 | Value |
| 140 | Value |
| 150 | Value |
| 180 | Value |
| Values to be determined experimentally. A published study showed a significant increase in GABA production at concentrations between 120 µM and 180 µM.[5] |
Mandatory Visualizations
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing 2-Palmitoylglycerol in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that plays a significant role in lipid signaling. While structurally similar to the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG), 2-PG exhibits distinct biological activities. It is a key intermediate in lipid metabolism and has been implicated in the "entourage effect," where it can potentiate the activity of other endocannabinoids.[1] Furthermore, emerging evidence suggests 2-PG may have direct signaling roles, including the potential to influence GABAergic systems and activate G-protein coupled receptors.[1][2]
These application notes provide a comprehensive guide for researchers interested in using this compound as a substrate for enzyme kinetic studies, primarily focusing on its interaction with Monoacylglycerol Lipase (MAGL), the principal enzyme responsible for its hydrolysis.[3]
Enzymatic Hydrolysis of this compound
The primary enzyme responsible for the breakdown of 2-PG is Monoacylglycerol Lipase (MAGL), a serine hydrolase that catalyzes the conversion of monoacylglycerols into a free fatty acid and glycerol.[3] While Fatty Acid Amide Hydrolase (FAAH) is another key enzyme in the endocannabinoid system, its activity towards 2-PG is considered to be significantly lower than that of MAGL.
Kinetic Parameters
Precise Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound by MAGL are not extensively documented in publicly available literature. However, qualitative and comparative kinetic data are available. MAGL exhibits a preference for hydrolyzing monoacylglycerols with unsaturated fatty acid chains over those with saturated chains.[4] This suggests that the rate of hydrolysis for 2-PG (containing the saturated palmitic acid) is likely to be lower than that for 2-AG (containing the polyunsaturated arachidonic acid).
For comparative purposes, the table below includes kinetic data for other relevant monoacylglycerol substrates with MAGL.
| Substrate | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Notes |
| 2-Oleoylglycerol (2-OG) | Rat Brain MAGL | ~14 | Not specified | Often used as a substitute for 2-AG in radiometric assays.[5] |
| Arachidonoyl-1-thio-glycerol | MAGL-transfected COS-7 cell lysate | Not specified | Not specified | A thioester analog of 2-AG used in spectrophotometric assays.[5] |
| p-Nitrophenyl Acetate (pNPA) | Recombinant Human MAGL | 130 ± 20 | 1.1 ± 0.04 (μmol/min/mg) | A common chromogenic substrate for esterases. |
Signaling Pathways Involving this compound and its Metabolites
The hydrolysis of 2-PG by MAGL releases palmitic acid and glycerol, which can enter various metabolic and signaling pathways.
Endocannabinoid System Modulation
2-PG is a key player in the "entourage effect," where it can indirectly enhance the signaling of endocannabinoids like 2-AG. By competing for the active site of MAGL, 2-PG can slow the degradation of 2-AG, thereby prolonging its signaling effects at cannabinoid receptors (CB1 and CB2).
Potential GPR55 Activation
Some studies suggest that 2-PG, along with other monoacylglycerols, may act as a ligand for the orphan G protein-coupled receptor GPR55.[1] Activation of GPR55 can lead to downstream signaling cascades involving RhoA and intracellular calcium mobilization.
Link to PPARγ Signaling
The hydrolysis of 2-PG releases palmitic acid, a saturated fatty acid that can be converted to palmitoyl-CoA. Palmitoyl-CoA can serve as a substrate for protein palmitoylation or act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 regulates cannabinoid 2 receptor-mediated responses in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Palmitoylglycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analytical standards for the accurate quantification of 2-Palmitoylglycerol (2-PG), a bioactive monoacylglycerol involved in various physiological processes. The following sections detail validated methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, analytical conditions, and data analysis.
Introduction
This compound is an endogenous monoacylglycerol that plays a significant role in lipid signaling. It is recognized for its "entourage effect," where it can modulate the activity of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG)[1][2][3][4]. Additionally, 2-PG has been shown to directly influence neurotransmitter synthesis by promoting the production of gamma-aminobutyric acid (GABA). Accurate quantification of 2-PG in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic target.
Analytical Standards
A certified analytical standard of this compound is essential for accurate quantification. A commercially available standard can be purchased from suppliers such as Sigma-Aldrich. This standard should be used to prepare calibration curves and quality control samples.
Quantification of this compound by LC-MS/MS
This section outlines a protocol for the quantification of 2-PG in biological samples using a robust and sensitive LC-MS/MS method.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Sample Preparation: Lipid Extraction
A reliable lipid extraction method is critical for accurate quantification. The Folch or Bligh & Dyer methods are commonly used for extracting lipids from biological matrices.
Protocol: Modified Folch Extraction
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of this compound. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ = 331.3 |
| Product Ions (m/z) | To be determined by infusion of standard. Likely fragments include loss of water and parts of the glycerol backbone. |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary (LC-MS/MS)
The following table presents typical validation parameters for the quantification of monoacylglycerols using LC-MS/MS, based on published data for similar compounds. Method validation for this compound should aim to achieve similar performance.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ)[5] |
| Recovery | > 80% |
Quantification of this compound by GC-MS
Gas chromatography-mass spectrometry offers an alternative high-resolution method for the quantification of 2-PG, typically requiring derivatization to increase its volatility.
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of this compound using GC-MS.
Sample Preparation: TMS Derivatization
Protocol: Trimethylsilyl (TMS) Derivatization
-
Follow the lipid extraction protocol as described for the LC-MS/MS method and dry the lipid extract completely.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Method Parameters
The following table provides recommended starting parameters for the GC-MS analysis of TMS-derivatized this compound.
| Parameter | Recommended Condition |
| GC System | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Monitored Ions (m/z) | For TMS-derivatized 2-PG, characteristic fragment ions should be selected based on the mass spectrum of the standard. |
Quantitative Data Summary (GC-MS)
The following table presents typical validation parameters for the quantification of fatty acids (as a proxy for monoacylglycerols) by GC-MS. A validated method for this compound should demonstrate similar performance.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.01 - 0.02 mg/kg[5] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg |
| Accuracy (% Recovery) | 93 - 108%[5] |
| Precision (% RSD) | 3.3 - 8.3%[5] |
Signaling Pathways of this compound
The "Entourage Effect"
This compound is known to potentiate the effects of the endocannabinoid 2-arachidonoylglycerol (2-AG) at cannabinoid receptors (CB1 and CB2), even though it does not bind to these receptors with high affinity itself. The exact mechanism is still under investigation but may involve enhancing the binding of 2-AG or modulating the receptor environment[1][2][3][4].
Caption: The "Entourage Effect" of this compound on 2-Arachidonoylglycerol signaling.
Promotion of GABA Synthesis
This compound has been shown to increase the synthesis of the inhibitory neurotransmitter GABA in astrocytes. It achieves this by upregulating the expression of the genes encoding for the GABA-synthesizing enzymes, glutamic acid decarboxylase 1 and 2 (GAD1 and GAD2).
Caption: this compound promotes GABA synthesis by upregulating GAD1 and GAD2 expression.
References
- 1. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods [mdpi.com]
- 2. Cannabinoid receptor-dependent metabolism of 2-arachidonoylglycerol during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Palmitoylglycerol in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that has garnered increasing interest in the field of lipidomics. Structurally, it is a monoglyceride with a palmitic acid attached to the sn-2 position of the glycerol backbone. While not as extensively studied as its polyunsaturated counterpart, 2-arachidonoylglycerol (2-AG), 2-PG plays significant roles in various physiological processes. Its primary functions are associated with the endocannabinoid system, where it is known to exert an "entourage effect," and more recently, it has been identified as a modulator of neurotransmitter synthesis. This document provides detailed application notes and protocols for the study of 2-PG in lipidomics research.
Key Applications in Lipidomics Research
The primary applications of this compound in lipidomics research revolve around its involvement in neurobiology and pharmacology:
-
Endocannabinoid System Modulation: 2-PG is recognized for its "entourage effect," where it can enhance the activity of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2] While 2-PG itself does not bind with high affinity to the cannabinoid receptors CB1 and CB2, it is thought to potentiate 2-AG's effects by inhibiting its degradation.[1] However, some studies suggest a more complex interaction, with 2-PG potentially acting as a functional antagonist under certain conditions.
-
Neurotransmitter Synthesis: Recent studies have demonstrated a direct role for 2-PG in promoting the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[1][3] This suggests a potential role for 2-PG in brain development and neuronal function, independent of the endocannabinoid system.
-
Pain Modulation and Inflammation: Through its interaction with the endocannabinoid system and potentially other pathways, 2-PG is implicated in the modulation of pain and inflammation. The potentiation of 2-AG, a known analgesic and anti-inflammatory lipid, is a key mechanism.
-
Biomarker Discovery: As a bioactive lipid, 2-PG is a candidate for biomarker studies in various pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer. However, research in this area is still in its early stages.
Signaling Pathways Involving this compound
Endocannabinoid System and the "Entourage Effect"
2-PG is a key player in the "entourage effect," a phenomenon where endocannabinoid congeners that are inactive or weakly active at cannabinoid receptors can potentiate the activity of the primary endocannabinoid 2-AG. The proposed mechanism involves the inhibition of enzymes responsible for 2-AG degradation, such as monoacylglycerol lipase (MAGL), thereby increasing the local concentration and duration of action of 2-AG at cannabinoid receptors.
GABA Synthesis Pathway
2-PG has been shown to directly promote the synthesis of GABA in astrocytes by upregulating the expression of glutamate decarboxylase (GAD), the enzyme that converts glutamate to GABA.
Experimental Protocols
General Experimental Workflow for Lipidomics Analysis of this compound
The analysis of 2-PG in biological samples typically involves lipid extraction, chromatographic separation, and mass spectrometric detection.
References
- 1. Direct effect of 2-palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal-derived astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2-Palmitoylglycerol (2-PG) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Palmitoylglycerol (2-PG) is an endogenous monoacylglycerol that plays a significant role in biological signaling, primarily through its interaction with the endocannabinoid system. Although it does not bind directly to cannabinoid receptors with high affinity, 2-PG is known to potentiate the activity of the primary endocannabinoid 2-arachidonoylglycerol (2-AG) at CB1 and CB2 receptors, an effect termed the "entourage effect". This modulation can influence a variety of physiological processes, including pain sensitivity and neurotransmission.[1] The analysis of 2-PG levels in cell culture media (supernatant or conditioned media) is crucial for understanding its production, secretion, and mechanism of action in various cellular models, making its accurate detection essential for research in pharmacology and drug development.
This document provides detailed protocols for the robust and sensitive detection of 2-PG in cell culture media, with a primary focus on the gold-standard method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Detection Methods
Several analytical techniques can be adapted for the detection of lipids like 2-PG. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and reliable technique for the unequivocal identification and precise quantification of 2-PG.[2][3] It offers high sensitivity and specificity by separating the analyte from complex matrix components chromatographically and identifying it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): While ELISA kits are commercially available for the related endocannabinoid 2-AG, specific and validated ELISA kits for 2-PG are not commonly found.[4][5][6] This is likely due to the challenge of producing antibodies that can specifically recognize the small 2-PG molecule without cross-reacting with other structurally similar monoglycerides.
-
Fluorescence-Based Assays: Direct fluorescence-based assays for the quantitative detection of 2-PG in biological fluids are not established. Existing fluorescence methods in this field are typically used to measure the activity of enzymes involved in lipid metabolism or to visualize fluorescently-labeled lipids or antibodies within cells, rather than quantifying free lipid concentrations in a sample.[7][8]
Given the current landscape, LC-MS/MS is the recommended method for the accurate quantification of 2-PG in cell culture media.
Quantitative Data Summary
The concentration of 2-PG in cell culture media can vary significantly based on the cell type, culture conditions, and experimental treatments. Endogenous levels must be determined empirically. The table below summarizes concentrations of exogenous 2-PG used in a published study to investigate its effects on normal human astrocytes (NHA), providing a reference for treatment concentrations.
| Cell Line | Treatment | 2-PG Concentration (µmol·L⁻¹) | Measured Effect in Supernatant | Reference |
| Normal Human Astrocytes (NHA) | 2-PG Exposure | 120 | Increased GABA concentration | [9] |
| Normal Human Astrocytes (NHA) | 2-PG Exposure | 140 | Significantly increased GABA concentration | [9] |
| Normal Human Astrocytes (NHA) | 2-PG Exposure | 150 | Significantly increased GABA concentration | [9] |
| Normal Human Astrocytes (NHA) | 2-PG Exposure | 180 | Decreased GABA concentration (due to cytotoxicity) | [9] |
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction from Cell Culture Media
This protocol describes a liquid-liquid extraction (LLE) method, a robust procedure for isolating lipids from the aqueous cell culture supernatant.
Materials:
-
Collected cell culture medium (supernatant)
-
Internal Standard (IS): this compound-d5 (or other suitable deuterated monoacylglycerol)
-
HPLC-grade solvents: Methanol (MeOH), Chloroform (CHCl₃), Water (H₂O)
-
0.1% Acetic Acid or Formic Acid in water
-
Glass centrifuge tubes
-
Centrifuge (capable of 1500 x g and 4°C)
-
Nitrogen gas evaporator
Procedure:
-
Sample Collection: Carefully collect the cell culture supernatant from your experimental plates or flasks. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new glass tube. Samples can be stored at -80°C if not extracted immediately.
-
Internal Standard Spiking: To a glass tube, add 1 mL of the cell culture supernatant. Add a known amount of the internal standard solution (e.g., 10 µL of a 100 ng/mL 2-PG-d5 solution). The IS corrects for variability during sample preparation and analysis.
-
Liquid-Liquid Extraction (Modified Folch Method):
-
Add 2 mL of cold chloroform (CHCl₃) to the 1 mL sample.
-
Add 1 mL of cold methanol (MeOH).
-
Vortex the mixture vigorously for 2 minutes to create a single-phase emulsion.
-
Add 1 mL of 0.1% acetic acid in water. Vortex for another 30 seconds. This will break the emulsion and induce phase separation.
-
-
Phase Separation: Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer the organic phase to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 65:30:5 Acetonitrile:Isopropanol:Water). Vortex briefly to ensure the lipid pellet is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to pellet any insoluble debris.[10]
-
Transfer: Carefully transfer the clear supernatant to an LC-MS autosampler vial for analysis.
Workflow for Lipid Extraction
Caption: Workflow for the extraction of 2-PG from cell culture media.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for LC-MS/MS analysis. Instrument parameters must be optimized for the specific system being used.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
C18 Reverse-Phase LC Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% Formic Acid.
-
This compound analytical standard for calibration curve.[11]
Procedure:
-
Calibration Curve Preparation: Prepare a series of calibration standards by diluting the 2-PG analytical standard in the reconstitution solvent. A typical range might be from 0.1 ng/mL to 100 ng/mL. Each standard should also contain the same concentration of internal standard as the samples.
-
LC Separation:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Gradient Elution: Develop a gradient to separate 2-PG from other lipids. An example gradient is:
-
0-2 min: 30% B
-
2-10 min: Ramp linearly to 98% B
-
10-15 min: Hold at 98% B
-
15.1-18 min: Return to 30% B for column re-equilibration.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for 2-PG is its protonated adduct [M+H]⁺ or ammonium adduct [M+NH₄]⁺. The exact mass is 330.2770 g/mol . Optimized transitions must be determined by infusing a pure standard. Example transitions are:
-
For 2-PG (C₁₉H₃₈O₄): Precursor [M+H]⁺ m/z 331.3 → Product ions (e.g., m/z 313.3 [M+H-H₂O]⁺, m/z 239.2 [Palmitic acid fragment]).
-
For 2-PG-d5 (Internal Standard): Precursor [M+H]⁺ m/z 336.3 → Product ion (select a corresponding fragment).
-
-
Instrument Parameters: Optimize source parameters such as gas temperatures, gas flows, and voltages to achieve maximum signal intensity for 2-PG.
-
-
Data Analysis:
-
Integrate the peak areas for the 2-PG and internal standard MRM transitions.
-
Calculate the ratio of the 2-PG peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 2-PG in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS Analysis Workflow
Caption: Key steps in the quantitative analysis of 2-PG by LC-MS/MS.
Signaling Pathway Context: The Entourage Effect
2-PG is an important signaling molecule due to its ability to enhance the effects of the endocannabinoid 2-AG. This "entourage effect" is thought to occur because 2-PG may compete for the same hydrolytic enzymes that degrade 2-AG, thereby increasing the bioavailability of 2-AG at the cannabinoid receptors.[1]
Caption: 2-PG enhances 2-AG signaling by inhibiting its degradation.
References
- 1. waters.com [waters.com]
- 2. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. mybiosource.com [mybiosource.com]
- 5. 2-AG(2-Arachidonoylglycerol) ELISA Kit – AFG Scientific [afgsci.com]
- 6. ELISA Kit for 2-Arachidonoylglycerol (2-AG) | CEO443Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. Immunolabeling | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Direct selection of functional fluorescent-protein antibody fusions by yeast display | PLOS One [journals.plos.org]
- 9. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. This compound analytical standard | 23470-00-0 [sigmaaldrich.com]
Protocol for Derivatization of 2-Palmitoylglycerol for GC Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Palmitoylglycerol (2-PG) is a monoglyceride that plays a significant role in various biological processes. Its analysis by gas chromatography (GC) is often challenging due to its low volatility and the presence of polar hydroxyl groups, which can lead to poor peak shape and thermal degradation. Derivatization is a crucial step to overcome these limitations by converting the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. This document provides detailed protocols for the two most common derivatization methods for 2-PG: silylation and esterification.
Derivatization Methods
There are two primary methods for the derivatization of this compound for GC analysis: silylation and esterification. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity and the presence of other interfering substances in the sample matrix.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl groups of 2-PG with a trimethylsilyl (TMS) group.[1][2] This process significantly increases the volatility and thermal stability of the molecule, making it suitable for GC analysis.[1][3] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst such as trimethylchlorosilane (TMCS).[2][4]
Esterification
Esterification converts the hydroxyl groups of 2-PG into esters. This can be achieved through acylation, for instance, by reacting 2-PG with an acid anhydride in the presence of a catalyst. Another approach is the formation of fatty acid methyl esters (FAMEs), a common technique for analyzing fatty acids that can be adapted for monoglycerides.[4]
Experimental Protocols
The following are detailed protocols for the silylation and esterification of this compound.
Protocol 1: Silylation using BSTFA with TMCS
This protocol describes the derivatization of 2-PG to its trimethylsilyl (TMS) ether derivative.
Materials:
-
This compound (2-PG) standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., dichloromethane, hexane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the 2-PG standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylation Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC system. Inject 1 µL of the solution onto the GC column.
Protocol 2: Esterification using Propionic Anhydride
This protocol details the derivatization of 2-PG to its propyl ester derivative.[5][6]
Materials:
-
This compound (2-PG) standard or sample
-
Propionic anhydride
-
Pyridine
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place 1-5 mg of the 2-PG standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 200 µL of pyridine and 100 µL of propionic anhydride to the vial.
-
Esterification Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 75°C for 35 minutes.[5][6]
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC system. Inject 1 µL of the solution onto the GC column.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the described derivatization methods. Please note that specific quantitative data such as reaction efficiency and recovery can be highly dependent on the sample matrix and experimental conditions and should be determined empirically.
| Derivatization Method | Reagent | Catalyst | Temperature (°C) | Time (min) | Typical GC Analysis Time (min) |
| Silylation | BSTFA | TMCS | 60 | 60 | ~30 |
| Esterification | Propionic Anhydride | Pyridine | 75 | 35 | ~30[6] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical workflow of the derivatization protocols.
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. scribd.com [scribd.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Study of 2-Palmitoylglycerol in Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Palmitoylglycerol (2-PG), a naturally occurring monoacylglycerol, in the investigation of lipid signaling pathways. 2-PG is increasingly recognized for its modulatory roles, particularly within the endocannabinoid system and in neurotransmitter synthesis. This document outlines its primary applications, presents detailed experimental protocols, and provides quantitative data to facilitate its use in research and drug development.
Introduction to this compound (2-PG)
This compound is an endogenous monoacylglycerol that, while not a direct agonist for cannabinoid receptors, plays a significant role in modulating endocannabinoid signaling.[1][2] It is a key component of the "entourage effect," a phenomenon where the activity of primary endocannabinoids like 2-arachidonoylglycerol (2-AG) is enhanced by the presence of other, otherwise inactive, lipid molecules.[3][4] The proposed mechanism for this potentiation is the inhibition of enzymes that degrade 2-AG, such as monoacylglycerol lipase (MAGL), thereby increasing the bioavailability of 2-AG at the cannabinoid receptors.[5][6]
Beyond its role in the endocannabinoid system, recent studies have indicated that 2-PG can directly influence cellular processes, such as promoting the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[7] This suggests that 2-PG may have broader implications in neuronal function and brain development.
Key Applications of this compound
-
Studying the "Entourage Effect": 2-PG is an essential tool for investigating the synergistic interactions between different lipid molecules in the endocannabinoid system.
-
Modulating Endocannabinoid Tone: By inhibiting 2-AG degradation, 2-PG can be used to elevate endogenous 2-AG levels and study the physiological consequences of enhanced cannabinoid receptor signaling.
-
Investigating Neurotransmitter Synthesis: 2-PG provides a novel avenue for exploring the regulation of GABAergic neurotransmission in the central nervous system.
-
Drug Discovery and Development: As a modulator of key signaling pathways, 2-PG and its derivatives represent potential therapeutic targets for a variety of conditions, including those involving endocannabinoid system dysregulation and imbalances in neurotransmitter levels.
Data Presentation
Table 1: Inhibitory Activity of 2-Acylglycerols on Monoacylglycerol Lipase (MAGL)
| Compound | IC50 (µM) for MAGL Inhibition | Reference |
| 2-Arachidonoylglycerol (2-AG) | 13 | [1] |
| 1-Arachidonoylglycerol (1-AG) | 17 | [1] |
| 2-Linoleoylglycerol (2-LG) | Similar to 2-AG | [1] |
| 2-Oleoylglycerol (2-OG) | Similar to 2-AG | [1] |
| This compound (2-PG) | Data not explicitly found in a tabular format, but implied to be similar to other 2-acylglycerols in some contexts. Further investigation is recommended. |
Table 2: Effect of this compound on GABA Synthesis in Astrocytes
| Treatment | GABA Concentration in Supernatant (relative to control) | Reference |
| Control (Ethanol vehicle) | 1.0 | [8] |
| This compound (120 µmol·L⁻¹) | Significantly increased (exact fold change not specified in abstract, graphical data suggests an approximate 1.5 to 2-fold increase) | [8] |
Experimental Protocols
Protocol 1: In Vitro Assay for Potentiation of 2-AG-Induced Adenylyl Cyclase Inhibition by 2-PG
This protocol is designed to demonstrate the "entourage effect" of 2-PG on 2-AG's ability to inhibit adenylyl cyclase, a downstream effector of CB1 receptor activation.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2-Arachidonoylglycerol (2-AG)
-
This compound (2-PG)
-
Forskolin
-
[α-³²P]ATP
-
cAMP standard
-
Dowex and alumina columns for chromatography
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-CB1 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation as described in standard protocols for adenylyl cyclase assays.[2][9]
-
Adenylyl Cyclase Assay:
-
Set up reaction tubes containing cell membranes (50 µg protein), assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, and an ATP regenerating system).
-
Add 2-AG at a submaximal concentration (e.g., 100 nM).
-
In parallel tubes, add 2-AG (100 nM) along with varying concentrations of 2-PG (e.g., 1 µM, 5 µM, 10 µM).
-
Include a control with only the vehicle for 2-PG.
-
Stimulate adenylyl cyclase activity with forskolin (1 µM).
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate at 30°C for 15 minutes.
-
Stop the reaction by adding a stop solution (e.g., 100 mM ATP, 2% SDS).
-
-
Quantification of cAMP:
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.[2]
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
-
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated adenylyl cyclase activity for each condition. Compare the inhibition by 2-AG alone to the inhibition by 2-AG in the presence of 2-PG. An increased inhibition in the presence of 2-PG demonstrates the entourage effect.
Protocol 2: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol assesses the direct inhibitory effect of 2-PG on MAGL activity, providing a mechanistic basis for the entourage effect.
Materials:
-
Recombinant human MAGL or mouse brain lysate as a source of MAGL
-
Fluorometric MAGL substrate (e.g., arachidonoyl-7-hydroxy-4-methylcoumarin)
-
This compound (2-PG)
-
MAGL inhibitor (e.g., JZL184) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant MAGL or a clarified brain homogenate in assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of 2-PG in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add different concentrations of 2-PG to the respective wells.
-
Include a positive control with a known MAGL inhibitor (JZL184) and a negative control with vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorometric MAGL substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/460 nm) in a kinetic mode for 30-60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence curve) for each concentration of 2-PG.
-
Determine the percent inhibition of MAGL activity relative to the vehicle control.
-
Calculate the IC₅₀ value for 2-PG by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Quantification of GABA Synthesis in Cultured Astrocytes
This protocol details the methodology to investigate the direct effect of 2-PG on GABA synthesis in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures (prepared from neonatal mouse or rat cortices)
-
Astrocyte growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (2-PG)
-
Lysis buffer (for Western blot) or perchloric acid (for HPLC)
-
Primary antibodies for GAD65 and GAD67, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
HPLC system with a fluorescence or electrochemical detector
-
o-phthalaldehyde (OPA) for derivatization (for HPLC)
Procedure:
-
Astrocyte Culture and Treatment:
-
Western Blot Analysis of GAD65/67:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against GAD65, GAD67, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system and quantify the band intensities.[1][7][14]
-
-
HPLC Quantification of GABA in Culture Supernatant:
-
Collect the culture supernatant from the treated and control cells.
-
Deproteinate the samples by adding perchloric acid and centrifuging.
-
Derivatize the supernatant with OPA to form a fluorescent or electrochemically active derivative.[15][16]
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Separate the GABA derivative using an appropriate mobile phase and detect it using a fluorescence or electrochemical detector.[15][16]
-
Quantify the GABA concentration by comparing the peak area to a standard curve of known GABA concentrations.
-
Visualizations
Caption: The "Entourage Effect" of 2-PG on 2-AG Signaling.
Caption: Workflow for MAGL Inhibition Assay.
References
- 1. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Astrocyte isolation and culturing [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 11. Isolated astrocyte culture - protocol 2 [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Monoacylglycerol Lipase (MAGL) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 2-Palmitoylglycerol (2-PG) Quantification
Welcome to the technical support center for 2-Palmitoylglycerol (2-PG) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of 2-PG.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that can arise during the quantification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing a second peak eluting close to my 2-PG peak in my chromatogram?
A1: This is likely due to the isomerization of this compound (2-PG) into 1-Palmitoylglycerol (1-PG). This phenomenon, known as acyl migration, is a common challenge in the analysis of 2-monoacylglycerols. The 2-acyl form is thermodynamically less stable and can readily convert to the 1-acyl isomer, especially under non-ideal storage or experimental conditions (e.g., acidic or basic pH, high temperatures).[1]
-
Troubleshooting Steps:
-
Sample Handling: Ensure samples are processed quickly and kept at low temperatures (ideally on ice) to minimize acyl migration.
-
pH Control: Maintain a neutral pH during extraction and sample preparation.
-
Storage: Store lipid extracts at -80°C to ensure long-term stability.
-
Analytical Method: Use analytical techniques that can resolve 1-PG and 2-PG isomers, such as silver ion HPLC or optimized reversed-phase chromatography.[2]
-
Q2: My 2-PG signal intensity is inconsistent across replicate injections in my LC-MS/MS analysis. What could be the cause?
A2: Inconsistent signal intensity in LC-MS/MS can stem from several factors, including matrix effects, sample carryover, or issues with the instrument.[3][4]
-
Troubleshooting Steps:
-
Matrix Effects: Unwanted compounds in the sample matrix can interfere with the ionization of 2-PG, leading to ion suppression or enhancement.[4] To mitigate this, improve your sample clean-up procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] The use of a stable isotope-labeled internal standard (e.g., 2-Palmitoyl-d5-glycerol) is highly recommended to correct for these effects.[5][6]
-
Carryover: 2-PG can be "sticky" and adsorb to surfaces in the LC system, leading to carryover between injections.[7] To address this, implement a robust needle wash protocol with a strong organic solvent. If carryover persists, you may need to investigate and clean or replace components of the autosampler or column.[7]
-
Instrument Stability: Check for fluctuations in pump pressure, which could indicate a leak or blockage.[8] Also, ensure the ion source is clean and that the mass spectrometer is properly calibrated.[3]
-
Q3: I am not getting a detectable peak for 2-PG using GC-MS. What should I do?
A3: Due to its low volatility and the presence of polar hydroxyl groups, 2-PG requires chemical modification, known as derivatization, before it can be effectively analyzed by GC-MS.[9] Without derivatization, the compound may not volatilize properly or may decompose in the hot injector.
-
Troubleshooting Steps:
-
Derivatization: Implement a derivatization step to convert the hydroxyl groups into more volatile and stable silyl ethers. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]
-
Reaction Conditions: Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[10]
-
Injector Temperature: While derivatization increases stability, excessively high injector temperatures can still cause degradation. Optimize the injector temperature for your derivatized analyte.
-
Q4: My enzymatic assay for 2-PG is showing high background or inconsistent results. How can I improve it?
A4: Enzymatic assays are sensitive to various interferences and experimental conditions.[11]
-
Troubleshooting Steps:
-
Sample Purity: Ensure your sample is free from substances that can interfere with the enzyme's activity. Common inhibitors include EDTA, detergents (like SDS, Tween-20), and high concentrations of certain salts.[11] Consider a deproteinization step if your sample contains high levels of protein.[11]
-
Reagent Preparation: Ensure all assay components are properly thawed, mixed, and at the correct temperature before starting the reaction.[11] Use calibrated pipettes to ensure accurate reagent volumes.[11]
-
Enzyme Specificity: The choice of enzyme is critical. For determining the fatty acid at the sn-2 position, pancreatic lipase is commonly used, which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions.[12] Ensure the reaction is stopped before completion (around 50% hydrolysis) to accurately analyze the resulting 2-monoacylglycerol.[13]
-
Data Analysis: Be aware that enzymatic assay data may not always follow a normal distribution. Consider using non-parametric statistical tests for data analysis if you observe non-normal distribution or unequal variance.[14]
-
Quantitative Data Summary
The following tables summarize quantitative data related to the analytical methods for 2-PG and related compounds.
Table 1: Reproducibility of an HPLC-ELSD Method for OPO (1,3-dioleoyl-2-palmitoylglycerol) Quantification
| Parameter | Value | Reference |
| Reproducibility (RSD) | < 5% | [15] |
| Limit of Detection (LOD) | 0.1 µg (injected) | [15] |
| Limit of Quantification (LOQ) | 0.3 µg (injected) | [15] |
Table 2: Comparison of Recovery Values for Different GC Derivatization Methods for Fatty Acids
| Derivatization Method | Recovery Range | Variation | Reference |
| KOCH3/HCl | 84% - 112% | Higher variation, especially for unsaturated fatty acids | [16] |
| TMS-DM | 90% - 106% | Less variation | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in 2-PG quantification.
Protocol 1: Quantification of 2-PG by LC-MS/MS
-
Lipid Extraction:
-
Homogenize the sample in a mixture of chloroform and methanol (2:1, v/v).
-
Add an appropriate internal standard, such as 2-Palmitoyl-d5-glycerol, to the sample before extraction.
-
After vortexing and centrifugation, collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
-
LC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid and 10 mM ammonium formate; B: acetonitrile/isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
The gradient should be optimized to achieve good separation of 2-PG from its isomers and other lipid species.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for 2-PG and its internal standard. For example, for 2-PG, a potential transition could be the precursor ion [M+NH4]+ to a product ion corresponding to the loss of the palmitoyl chain.
-
Optimize the collision energy and other MS parameters for maximum signal intensity.[17]
-
-
Quantification:
-
Create a calibration curve using known concentrations of a 2-PG analytical standard.[18]
-
Calculate the concentration of 2-PG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Quantification of 2-PG by GC-MS after Derivatization
-
Lipid Extraction:
-
Follow the lipid extraction procedure as described in Protocol 1.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Use a capillary column suitable for lipid analysis (e.g., a column with a polyethylene glycol or similar stationary phase).
-
Set the oven temperature program to start at a low temperature and ramp up to a higher temperature to separate the derivatized 2-PG from other components.
-
Use helium as the carrier gas.
-
The mass spectrometer can be operated in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.
-
-
Quantification:
-
Prepare a calibration curve using a derivatized 2-PG analytical standard.
-
Quantify the amount of 2-PG in the samples based on the peak area relative to the calibration curve. The use of an internal standard is also recommended for GC-MS analysis.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in 2-PG quantification.
Caption: General experimental workflow for 2-PG quantification by LC-MS/MS and GC-MS.
Caption: A logical troubleshooting guide for common issues in 2-PG quantification.
References
- 1. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. aocs.org [aocs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound 2-Monopalmitin [sigmaaldrich.com]
Technical Support Center: Improving the Stability of 2-Palmitoylglycerol in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing 2-Palmitoylglycerol (2-PG) in their experiments, ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with 2-PG stability.
Troubleshooting Guides
Issue 1: Rapid Degradation of 2-PG in Solution
You observe a rapid loss of 2-PG concentration in your aqueous solution over a short period. This is likely due to isomerization and/or hydrolysis.
Immediate Checks & Solutions:
| Parameter | Problem | Solution |
| pH of Solution | Neutral to alkaline pH significantly accelerates the migration of the palmitoyl group from the sn-2 to the sn-1 position (isomerization) and hydrolysis. | Adjust the pH of your aqueous buffer to a slightly acidic range (pH 4-5). At pH 4 and 4°C, intramolecular acyl migration can be significantly inhibited. |
| Temperature | Elevated temperatures increase the rate of both isomerization and hydrolysis. | Prepare and store your 2-PG solutions at low temperatures (2-8°C). For long-term storage, freezing (-20°C or -80°C) is recommended. |
| Purity of 2-PG | The initial sample may already contain significant amounts of the more stable 1-Palmitoylglycerol (1-PG) isomer. | Always check the certificate of analysis for the purity and isomeric ratio of your 2-PG standard. |
Logical Flow for Troubleshooting Degradation:
Caption: Troubleshooting workflow for rapid 2-PG degradation.
Issue 2: Poor Solubility and Precipitation of 2-PG in Aqueous Media
You are unable to achieve the desired concentration of 2-PG in your aqueous buffer, or you observe precipitation after preparation.
Immediate Checks & Solutions:
| Parameter | Problem | Solution |
| Solvent System | 2-PG is a lipophilic molecule with very low solubility in water. | Prepare a stock solution in an organic solvent such as ethanol or DMSO and then dilute it into your aqueous buffer. Note that high concentrations of organic solvent may affect your experimental system. |
| Dispersion Method | Simple mixing is often insufficient to create a stable dispersion of this lipid in water. | Utilize sonication or vortexing to create a more uniform dispersion. The use of surfactants or cyclodextrins is highly recommended. |
| Concentration | The desired concentration may exceed the solubility limit of 2-PG in the chosen solvent system. | Determine the optimal concentration through a solubility study or use formulation aids to increase solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 2-PG in aqueous solutions?
A1: The two primary degradation pathways for 2-PG in aqueous solutions are:
-
Isomerization (Acyl Migration): The palmitoyl group migrates from the sn-2 position to the more thermodynamically stable sn-1 position, forming 1-Palmitoylglycerol (1-PG). This is the most significant and rapid degradation pathway.
-
Hydrolysis: The ester bond is cleaved, resulting in the formation of palmitic acid and glycerol. This process is generally slower than isomerization but is accelerated at non-neutral pH and higher temperatures.
Caption: Degradation pathways of this compound in aqueous solution.
Q2: How do pH and temperature affect the stability of 2-PG?
A2: Both pH and temperature are critical factors influencing the stability of 2-PG.
-
pH: Isomerization is significantly faster at neutral and alkaline pH. Acidic conditions (pH 4-5) can substantially slow down this process.
-
Temperature: Higher temperatures provide the activation energy for both isomerization and hydrolysis, leading to faster degradation. A study on the related 1,2-dipalmitoyl-sn-glycerol showed that in a polar buffer at 62°C, the half-life for isomerization was only 1-2 hours.[1]
Quantitative Stability Data:
| Compound | Medium | Temperature | Isomerization Rate (% decrease of 2-isomer/hour) | Reference |
| 2-Monopalmitin (2-MP) | Water | 37°C | -5.86 | [2] |
| 2-Monoolein (2-MO) | Water | 37°C | -5.12 | [2] |
Q3: How can I prepare a stable aqueous dispersion of 2-PG for my experiments?
A3: Due to its low water solubility, preparing a stable dispersion requires specific techniques. The use of surfactants or cyclodextrins is highly recommended.
Experimental Protocol: Preparation of a 2-PG Dispersion using Polysorbate 80 (Tween 80)
-
Prepare a stock solution of 2-PG: Dissolve the desired amount of 2-PG in a minimal volume of ethanol or DMSO.
-
Prepare a surfactant solution: In a separate container, prepare an aqueous solution of Polysorbate 80 (e.g., 0.1% to 1% w/v) in your desired buffer.
-
Dispersion: While vortexing or sonicating the surfactant solution, slowly add the 2-PG stock solution dropwise.
-
Solvent Removal (Optional): If the final concentration of the organic solvent is a concern for your experiment, it can be reduced by gentle heating under a stream of nitrogen, though this may impact stability.
-
Storage: Store the resulting dispersion at 2-8°C and use it as soon as possible.
Q4: What is the role of cyclodextrins in stabilizing 2-PG?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the hydrophobic palmitoyl chain of 2-PG, forming an inclusion complex. This complexation can increase the apparent water solubility of 2-PG and protect the ester bond from hydrolysis, thereby enhancing its stability in aqueous solutions.[3][4][5]
Q5: Which analytical methods are suitable for monitoring the stability of 2-PG?
A5: To accurately assess the stability of 2-PG, it is essential to use an analytical method that can separate and quantify 2-PG, its isomer 1-PG, and its hydrolysis product, palmitic acid.
Recommended Analytical Technique: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and specificity.
Experimental Protocol: Stability Analysis by HPLC-MS/MS
-
Sample Preparation: At designated time points, take an aliquot of your 2-PG aqueous solution. To stop further degradation, immediately acidify the sample to pH 4 and cool it to 4°C.
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of chloroform and methanol) to extract the lipids.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent. Inject the sample into the HPLC-MS/MS system.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water, often with a small amount of formic acid to improve ionization.
-
Quantification: Monitor the specific precursor-to-product ion transitions for 2-PG, 1-PG, and palmitic acid using multiple reaction monitoring (MRM) for accurate quantification.
Workflow for Stability Assessment:
Caption: Experimental workflow for assessing the stability of 2-PG.
References
- 1. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Interactions between cyclodextrins and triglycerides: from emulsion stabilisation to the emergence of a new drug delivery system called "beads"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 2-Palmitoylglycerol during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Palmitoylglycerol (2-PG) during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound (also known as 2-Monopalmitin) is a monoacylglycerol consisting of a glycerol molecule esterified with palmitic acid at the sn-2 position.[1] Its extraction can be challenging due to two main chemical properties:
-
Amphipathic Nature: It possesses both a polar glycerol head and a non-polar fatty acid tail, requiring a specific solvent balance for effective solubilization.
-
Isomeric Instability: 2-monoacylglycerols are thermodynamically less stable than their 1-monoacylglycerol counterparts. Under non-neutral pH conditions (acidic or basic) or elevated temperatures, the palmitoyl group can migrate from the sn-2 to the sn-1 position, a process called acyl migration .[2] This isomerization can lead to an underestimation of the native 2-PG concentration.
Q2: I am observing very low or no this compound in my final extract. What are the most likely causes?
Low recovery is a common issue that can stem from several stages of the experimental workflow. The primary culprits are often:
-
Acyl Migration: The compound may have isomerized to 1-Palmitoylglycerol during extraction or storage due to improper pH or temperature. The compound is sensitive to both acids and bases.[2]
-
Incomplete Extraction: The chosen solvent system or extraction procedure may not be efficient for monoacylglycerols, leaving a significant portion of the analyte behind in the sample matrix. A single extraction step is often insufficient for quantitative recovery.[3][4]
-
Emulsion Formation: The formation of a stable emulsion between the aqueous and organic phases can trap the analyte, preventing its clean separation into the organic layer.[5]
-
Improper Phase Separation: Incorrect solvent ratios, often due to unaccounted-for water in the initial sample, can lead to a single-phase system or poor separation, resulting in significant loss of the lipid-containing organic phase.[6]
-
Analyte Degradation: Exposure to harsh conditions, such as high heat during solvent evaporation or oxidative stress, can degrade the molecule.
Q3: I have a stable emulsion between my aqueous and organic layers. How can I resolve this?
Emulsions are common when extracting lipids from complex biological samples containing natural surfactants like phospholipids and proteins.[5][7]
Prevention is the best approach:
-
Gentle Mixing: Instead of vigorous shaking or vortexing, gently invert the extraction tube 15-20 times. This minimizes the mechanical energy that promotes emulsion formation.[7]
If an emulsion has already formed, try these methods in order:
-
Patience: Allow the sample to sit undisturbed for 30-60 minutes; gravity may be sufficient to break the emulsion.[7][8]
-
Centrifugation: This is the most effective method. Centrifuging at 1000-3000 x g for 10-20 minutes will force the separation of the layers and often compact interfering proteins into a solid disc at the interface.[7]
-
"Salting Out": Add a small amount of saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous phase, forcing the separation.[5]
-
pH Adjustment: If the emulsion is stabilized by acidic molecules, careful dropwise addition of a dilute acid (e.g., HCl) to lower the aqueous phase pH to ~2 can help break it.[7][8] However, be aware that this can promote acyl migration of 2-PG.
Q4: How does pH affect the recovery of this compound?
Maintaining a neutral pH (around 7.0) throughout the extraction process is critical.
-
Acidic or Basic Conditions: Deviations from neutral pH can catalyze the acyl migration of the palmitoyl group from the sn-2 to the sn-1 position, converting your target analyte into its isomer.[2]
-
Extraction Efficiency: The pH can also influence the ionization state of other lipids in the sample, such as free fatty acids, which can affect their partitioning between the aqueous and organic phases and their potential to act as emulsifiers.[9]
Q5: Which extraction method is recommended for this compound?
Standard biphasic solvent extraction methods are generally effective. The Bligh-Dyer and Folch methods are the most widely used and validated for total lipid extraction.[3][10]
-
Bligh-Dyer Method: Ideal for samples with high water content, such as tissue homogenates or cell suspensions.[3][11]
-
Folch Method: Excellent for samples with higher lipid content (>2% by weight) and provides high recovery rates.[11][12]
For both methods, a sample-to-solvent ratio of at least 1:20 is recommended to ensure the highest extraction yield.[13] It is also crucial to perform a second extraction of the remaining pellet with the organic solvent to maximize recovery.[3]
Q6: How should I prepare and store my samples to ensure the stability of this compound?
-
Immediate Processing: Process samples immediately after collection, if possible. If not, flash-freeze them in liquid nitrogen and store them at -80°C.
-
Work on Ice: Perform all homogenization and extraction steps on ice to minimize enzymatic activity and potential degradation.
-
Use Antioxidants: If oxidative degradation is a concern, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[12]
-
Final Extract Storage: After evaporating the solvent, store the dried lipid extract under an inert gas (like nitrogen or argon) at -80°C until analysis.[2]
Q7: How can I accurately quantify this compound in my extract?
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for its high sensitivity and specificity in identifying and quantifying specific lipid molecules like 2-PG in complex mixtures without derivatization.[14][15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This method can be used but requires a chemical derivatization step to make the 2-PG molecule volatile.[16] This typically involves silylating the free hydroxyl groups to form a trimethylsilyl (TMS) derivative.[17] This adds a step to the workflow and must be performed carefully to ensure complete reaction.
Data Summary
The choice of solvent is critical for successful lipid extraction. The following table summarizes the properties of solvents commonly used in the Folch and Bligh-Dyer methods.
| Solvent | Formula | Polarity Index | Boiling Point (°C) | Key Role in Extraction |
| Chloroform | CHCl₃ | 4.1 | 61.2 | Excellent solvent for non-polar lipids; forms the bottom layer containing the extracted lipids. |
| Methanol | CH₃OH | 5.1 | 64.7 | Polar solvent that disrupts protein-lipid interactions and helps solubilize polar lipids. |
| Water | H₂O | 10.2 | 100.0 | Creates the biphasic system, separating water-soluble components from the lipid-containing organic phase. |
Mandatory Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound recovery.
Potential for Acyl Migration```dot
Caption: Key steps of the Bligh-Dyer lipid extraction method.
Experimental Protocols
Protocol 1: Modified Bligh-Dyer Method for Total Lipid Extraction
This protocol is adapted for a 1 mL aqueous sample (e.g., cell suspension or tissue homogenate). [11][18]Adjust volumes proportionally for different sample sizes.
Reagents:
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
Procedure:
-
Place 1 mL of your aqueous sample into a solvent-resistant tube (e.g., glass with a Teflon-lined cap).
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the tube for 10-15 minutes at room temperature to ensure thorough mixing and homogenization.
-
Add an additional 1.25 mL of chloroform to the tube. Mix for 1 minute.
-
Add 1.25 mL of deionized water to the tube. Mix for another minute. The final solvent ratio will be approximately 2:2:1.8 chloroform:methanol:water, which will form two phases.
-
Centrifuge the sample at 1000 x g for 10 minutes at 4°C to separate the phases. You should observe a lower organic phase, an upper aqueous phase, and potentially a solid disc of precipitated protein at the interface.
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette. Pierce the pipette through the upper layer and the protein disc to avoid contamination. Transfer the layer to a new clean glass tube.
-
(Recommended for Quantitative Recovery) : Add 1.5 mL of chloroform to the remaining upper phase and pellet. Vortex for 1 minute and centrifuge again. Collect the lower organic phase and combine it with the first extract. [3]9. Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in an appropriate solvent for your downstream analysis (e.g., methanol or isopropanol for LC-MS).
Protocol 2: Folch Method for Total Lipid Extraction
This protocol is highly effective and involves washing the extract to remove non-lipid contaminants. [12][19] Reagents:
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl (saline) solution in deionized water
Procedure:
-
Homogenize your sample (e.g., 1 gram of tissue) in 20 mL of the chloroform:methanol (2:1) mixture. Use a glass homogenizer. The final volume should be 20 times the volume of the tissue sample.
-
Agitate the homogenate for 15-20 minutes in an orbital shaker at room temperature.
-
Filter the homogenate through a solvent-resistant filter paper or centrifuge to recover the liquid extract.
-
Add 0.2 volumes of the 0.9% NaCl solution to the liquid extract (i.e., add 4 mL of saline to 20 mL of extract).
-
Mix thoroughly (gentle inversions are recommended) and then centrifuge at low speed (e.g., 1000 x g for 10 minutes) to facilitate phase separation.
-
Two distinct layers will form. The upper layer is the methanol/water phase containing non-lipid contaminants, and the lower layer is the chloroform phase containing the purified lipids.
-
Remove the upper phase by siphoning or with a pipette.
-
Carefully collect the lower chloroform phase.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a suitable solvent for subsequent analysis.
References
- 1. This compound | C19H38O4 | CID 123409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Palmitoyl glycerol (CAS: 23470-00-0) | SiChem GmbH [shop.sichem.de]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. rsc.org [rsc.org]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. This compound, 2TMS derivative [webbook.nist.gov]
- 18. tabaslab.com [tabaslab.com]
- 19. Lipid extraction by folch method | PPTX [slideshare.net]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 2-Palmitoylglycerol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometry (MS) parameters for the analysis of 2-Palmitoylglycerol (2-PG).
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization method for this compound analysis by LC-MS?
A1: Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of this compound and other monoacylglycerols.[1][2] It is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation in the source.[2] Positive ion mode is typically preferred for the detection of monoacylglycerols.[1]
Q2: What are the expected precursor ions for this compound in positive ion ESI-MS?
A2: In positive ion mode, this compound primarily forms a protonated molecule, [M+H]⁺.[1] Additionally, depending on the mobile phase composition, it is common to observe adducts, particularly ammonium adducts ([M+NH₄]⁺) if an ammonium salt like ammonium formate or acetate is used as a mobile phase additive.[1][3] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can also be observed.[3]
Q3: Why is chromatographic separation critical for the analysis of this compound?
A3: Chromatographic separation is crucial to differentiate this compound from its isomer, 1-Palmitoylglycerol. These isomers can have identical mass-to-charge ratios and may produce very similar or identical fragmentation patterns in MS/MS, making them indistinguishable by mass spectrometry alone. Therefore, a robust chromatographic method, typically using ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC), is necessary to achieve baseline separation of these isomers for accurate quantification.
Q4: What type of liquid chromatography is best suited for separating 1- and this compound?
A4: Reversed-phase liquid chromatography (RPLC) is a widely used and effective technique for the separation of monoacylglycerol isomers.[1] Columns with C18 stationary phases are commonly employed for this purpose.[4] The separation is based on the differential interaction of the isomers with the non-polar stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound by LC-MS/MS.
| Problem | Possible Causes | Recommended Solutions |
| Poor Signal Intensity or No Peak Detected | - Inefficient ionization. - Suboptimal source parameters. - Sample degradation. - Low sample concentration. | - Optimize Ionization: Ensure the mobile phase is compatible with ESI. The addition of a small amount of an additive like ammonium formate can enhance the formation of [M+NH₄]⁺ adducts, which often provide a more stable and intense signal for monoacylglycerols.[1] - Tune Source Parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. Start with the parameters provided in Table 1 and adjust for your specific instrument. - Sample Handling: Prepare samples fresh and store them at low temperatures to prevent acyl migration from the sn-2 to the sn-1 position, which would convert 2-PG to 1-PG. - Concentration: If the signal is weak, consider concentrating the sample extract. |
| High Background Noise | - Contaminated solvents or reagents. - Contaminated LC-MS system. - Matrix effects from the sample. | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - System Cleaning: If contamination is suspected, flush the entire LC system and clean the mass spectrometer's ion source. - Sample Preparation: Employ a thorough sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.[2][4][5] |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Column degradation. - Fluctuations in column temperature. | - Mobile Phase Preparation: Prepare mobile phases accurately and ensure they are well-mixed. - Column Care: Use a guard column to protect the analytical column. If retention times continue to shift, the analytical column may need to be replaced. - Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis. |
| Peak Tailing or Splitting | - Column overload. - Inappropriate injection solvent. - Secondary interactions with the stationary phase. | - Reduce Sample Load: Dilute the sample or inject a smaller volume. - Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. - Mobile Phase Modifier: The use of a mobile phase additive like formic acid or ammonium formate can improve peak shape. |
| Inability to Separate 1- and this compound Isomers | - Insufficient chromatographic resolution. | - Optimize LC Method: Adjust the gradient profile, flow rate, and column temperature. A slower gradient or a longer column may be necessary to achieve separation. - Column Selection: Ensure the use of a high-resolution column, such as a sub-2 µm particle size UPLC column. |
Quantitative Data Summary
The following tables provide a starting point for the optimization of mass spectrometry parameters for this compound analysis. It is crucial to note that optimal parameters are instrument-dependent and should be determined empirically.
Table 1: Typical ESI Source Parameters for Monoacylglycerol Analysis
| Parameter | Typical Value Range |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 5.0 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Declustering Potential (DP) | 60 - 100 V[6] |
These are general ranges and should be optimized for the specific instrument and mobile phase composition.
Table 2: Example MRM Transitions for this compound ([M+H]⁺)
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Notes |
| 331.28 | 313.27 | 20 eV | Loss of water (H₂O) |
| 331.28 | 257.25 | 25 eV | Neutral loss of the glycerol headgroup and water |
These transitions and collision energies are based on publicly available data and should be optimized on the specific instrument being used. The optimal collision energy is the value that produces the highest abundance of the product ion.[7]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol is a general method for the extraction of lipids, including monoacylglycerols, from plasma.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., 2-heptadecanoylglycerol)
-
Chloroform (CHCl₃), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of water to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Method Optimization Workflow
The following workflow outlines the steps for optimizing an LC-MS/MS method for this compound.
Caption: Workflow for LC-MS/MS method development for this compound.
Visualizations
Proposed Fragmentation Pathway of this compound ([M+H]⁺)
The fragmentation of the protonated this compound molecule in the collision cell primarily involves the neutral loss of water and the cleavage of the ester bond, leading to the loss of the glycerol headgroup.
Caption: Proposed ESI+ fragmentation pathway for this compound.
Logical Relationship in Troubleshooting Isomer Separation
This diagram illustrates the decision-making process when encountering issues with the separation of 1- and this compound.
Caption: Troubleshooting logic for isomeric separation of Palmitoylglycerols.
References
- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
strategies to prevent acyl migration of 2-Palmitoylglycerol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the acyl migration of 2-Palmitoylglycerol (2-PG) during sample preparation. Acyl migration is the intramolecular transfer of the palmitoyl group from the sn-2 position to the sn-1 or sn-3 position, forming the more stable 1-Palmitoylglycerol (1-PG). This isomerization can significantly impact the quantification and biological assessment of 2-PG.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a concern for this compound?
A1: Acyl migration is a spontaneous chemical reaction where the acyl group (in this case, palmitoyl) moves from the secondary hydroxyl group (sn-2 position) of the glycerol backbone to a primary hydroxyl group (sn-1 or sn-3 position). This results in the isomerization of this compound (2-PG) into 1-Palmitoylglycerol (1-PG). This is a significant issue because 2-PG and 1-PG can have different biological activities and metabolic fates. For accurate quantification and functional studies, it is crucial to preserve the original isomeric form of 2-PG during sample handling, extraction, and analysis. At equilibrium, the ratio of 1-monoacylglycerol (1-MAG) to 2-monoacylglycerol (2-MAG) can be as high as 9:1.[1][2]
Q2: What are the primary factors that promote the acyl migration of 2-PG?
A2: Several factors can accelerate the rate of acyl migration. These include:
-
High Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for the isomerization reaction.[3][4]
-
Non-polar Solvents: Solvents with low polarity, such as hexane and dichloromethane, have been shown to promote acyl migration.[1][3][4]
-
Acidic or Basic Conditions: 2-PG is sensitive to both acids and bases, which can catalyze the acyl transfer.[5][6] Migration is notably accelerated at or above physiological pH.[2]
-
Chromatographic Materials: Certain stationary phases used in chromatography, such as silica gel, can catalyze acyl migration.[2][7]
-
Extended Storage Time: The longer a sample is stored, the more opportunity there is for migration to occur, even under seemingly ideal conditions.[1]
Q3: What are the recommended storage conditions for 2-PG to minimize isomerization?
A3: To maintain the stability of 2-PG, long-term storage at -80°C is highly recommended.[5][8] For shorter periods, storage at -20°C is acceptable. Samples should be protected from light and moisture.[5] When stored in solution, polar aprotic solvents are preferable to aqueous buffers. If an aqueous solution is necessary, it should be buffered to a slightly acidic pH.[2] Storing samples in an organic solvent mixture like chloroform:methanol (2:1, v/v) at -20°C has been shown to result in less isomerization compared to storage in aqueous buffers.[2]
Q4: Can derivatization be used to prevent acyl migration during analysis?
A4: Yes, derivatization is an effective strategy. The cis-diol system of the glycerol backbone in 2-PG can be reacted with reagents like boric acid or its derivatives (e.g., 3-nitrophenylboronic acid) to form a stable cyclic boronate ester.[9] This complex locks the palmitoyl group in the sn-2 position, preventing its migration to the sn-1 or sn-3 position during subsequent analytical steps, such as chromatography.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High levels of 1-PG detected in a fresh 2-PG standard. | 1. Acyl migration during sample dissolution. 2. Sub-optimal storage of the standard. 3. Contamination of the standard. | 1. Dissolve the 2-PG standard in a cold, polar aprotic solvent like t-butanol or acetone immediately before use.[3][4] Avoid non-polar solvents like hexane.[4] 2. Verify that the standard has been stored at -80°C.[5][8] 3. Check the certificate of analysis for the initial purity of the standard. |
| Increase in 1-PG concentration after sample extraction. | 1. Use of non-polar extraction solvents. 2. High temperatures during solvent evaporation. 3. Presence of acidic or basic contaminants. | 1. Employ a lipid extraction method using polar solvents. The Folch method or variations using methyl-tert-butyl ether (MTBE) are common, but ensure all steps are performed at low temperatures.[10] Acetone and diethyl ether have been shown to limit migration during extraction for analysis.[11] 2. Evaporate solvents under a stream of nitrogen at a low temperature (<30°C).[3] 3. Neutralize the pH of the sample before extraction, or use a buffered extraction system. |
| Isomerization observed during chromatographic analysis (e.g., TLC or HPLC). | 1. Active sites on the stationary phase (e.g., silica gel) are catalyzing migration. 2. High column temperature. 3. Inappropriate mobile phase pH. | 1. For silica gel TLC, consider pre-treating the plate with a boric acid solution to passivate the silica. 2. Perform HPLC analysis at a controlled, low temperature (e.g., 30°C).[12] 3. Use a mobile phase with a slightly acidic pH to minimize migration.[2] Alternatively, derivatize 2-PG with a boronic acid reagent before chromatography.[9] |
Visualizations and Experimental Protocols
Factors Influencing Acyl Migration
The following diagram illustrates the key factors that either promote or inhibit the acyl migration of this compound to 1-Palmitoylglycerol.
Caption: Factors that promote (red) and inhibit (green) the acyl migration of 2-PG.
Quantitative Impact of Solvents on Acyl Migration
The choice of solvent has a significant impact on the stability of 2-monoacylglycerols. Polar solvents generally inhibit acyl migration, while non-polar solvents accelerate it.[1][3]
| Solvent | Polarity (log P) | Inhibition of Acyl Migration | Reference(s) |
| tert-Butanol | 0.60 | Very High | [3][4][13] |
| Ethanol | -0.24 | High | [3][4] |
| Acetone | -0.23 | High | [3][4] |
| Acetonitrile | -0.34 | High | [4] |
| Dichloromethane | 1.25 | Low | [3][4] |
| Hexane | 3.50 | Very Low (Promotes Migration) | [3][4][13] |
| Solvent-Free | N/A | Very Low (Promotes Migration) | [4][14] |
Note: Data is generalized from studies on 2-monoacylglycerols. A higher log P value generally corresponds to lower polarity.
Experimental Protocols
Protocol 1: Sample Handling and Storage Workflow
This workflow outlines the best practices for handling and storing samples containing 2-PG to minimize isomerization from collection to analysis.
Caption: Recommended workflow for sample preparation to minimize 2-PG acyl migration.
Protocol 2: Boric Acid Derivatization to Prevent Acyl Migration
This method creates a stable derivative of 2-PG, preventing isomerization during analytical procedures. This is particularly useful for methods that may otherwise induce migration, such as GC-MS or certain HPLC conditions.
Materials:
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Dried lipid extract containing 2-PG
-
3-Nitrophenylboronic acid (3-NPB) solution in a suitable aprotic solvent (e.g., pyridine or THF)
-
Internal standard (e.g., d5-2-Palmitoylglycerol)
-
Reaction vial
Procedure:
-
To the dried lipid extract in a reaction vial, add the internal standard.
-
Add an excess of the 3-Nitrophenylboronic acid solution to the vial.
-
Vortex the mixture gently to ensure complete dissolution and reaction.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction between the boronic acid and the cis-diol of the 2-PG is typically rapid.
-
The sample is now ready for analysis by mass spectrometry. The derivatization adds a specific mass and isotopic signature (due to boron) that aids in selective detection.[9]
The following diagram illustrates the chemical principle of this derivatization.
Caption: Boric acid reacts with the cis-diol of 2-PG to form a stable cyclic ester.
References
- 1. mdpi.com [mdpi.com]
- 2. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Palmitoyl glycerol (CAS: 23470-00-0) | SiChem GmbH [shop.sichem.de]
- 6. This compound|23470-00-0|MSDS [dcchemicals.com]
- 7. Acyl migration in 1,2-dipalmitoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Boronic Derivatization of Monoacylglycerol and Monitoring in Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
minimizing matrix effects in 2-Palmitoylglycerol analysis
Welcome to the technical support center for the analysis of 2-Palmitoylglycerol (2-PG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing matrix effects in 2-PG quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to mitigate matrix effects and ensure accurate quantification.
Issue: Poor signal intensity or high signal variability for 2-PG.
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Question: My 2-PG signal is weak and inconsistent across replicate injections. What could be the cause and how can I fix it? Answer: This issue often stems from significant matrix effects, particularly ion suppression, or inefficient extraction. Here’s a systematic approach to troubleshoot:
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Evaluate Sample Preparation: The choice of extraction method is critical. Protein precipitation (PPT) is a quick but often "dirtier" method, leaving many matrix components that can interfere with 2-PG ionization.[1] Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[2]
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Optimize Chromatographic Separation: Ensure that 2-PG is chromatographically resolved from co-eluting matrix components, especially phospholipids, which are known to cause significant ion suppression.[3] Adjusting the mobile phase composition or the gradient elution profile can improve separation.
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Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as this compound-d5, is the most effective way to compensate for matrix effects and variations in extraction recovery. The SIL-IS co-elutes with 2-PG and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard peak area ratio.
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Check Instrument Parameters: Optimize mass spectrometry parameters, including spray voltage, gas flows, and ion transfer settings, to maximize the signal for 2-PG.
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Issue: Inconsistent recovery of 2-PG during sample preparation.
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Question: I am observing low and variable recovery of 2-PG. How can I improve my extraction efficiency? Answer: Inconsistent recovery can lead to inaccurate quantification. Here are some steps to improve your extraction protocol:
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Select the Appropriate Extraction Solvent: For LLE, a common choice for monoacylglycerols is a mixture of chloroform and methanol.[4] The ratio of these solvents may need to be optimized for your specific sample matrix. For SPE, ensure the sorbent chemistry (e.g., C18, mixed-mode) is suitable for retaining and eluting 2-PG.
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Optimize pH: The pH of the sample can influence the extraction efficiency of lipids. While 2-PG is neutral, adjusting the pH can help to minimize the co-extraction of interfering acidic or basic compounds.
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Ensure Complete Solvent Evaporation and Reconstitution: After extraction, if a solvent evaporation step is used, ensure it is carried out to completion without degrading the analyte. Incomplete reconstitution of the dried extract can also lead to low and variable results. Vortexing and sonication can aid in redissolving the lipid extract.
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Validate with a SIL-IS: Spiking the sample with a known amount of SIL-IS before extraction allows you to accurately calculate the recovery and correct for any losses during the sample preparation process.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 2-PG analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5] In the case of 2-PG analysis, endogenous lipids, phospholipids, and salts from biological samples like plasma can suppress the ionization of 2-PG in the mass spectrometer's ion source, leading to a lower-than-expected signal and inaccurate quantification. Conversely, ion enhancement can also occur, although it is less common for lipids.
Q2: Which sample preparation technique is best for minimizing matrix effects in 2-PG analysis?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a general comparison:
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Protein Precipitation (PPT): This is the simplest method, involving the addition of a cold organic solvent like acetonitrile or methanol to precipitate proteins.[6] While fast, it is the least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[5]
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Liquid-Liquid Extraction (LLE): LLE uses two immiscible liquid phases to partition the analyte from interfering compounds.[7] A common LLE method for lipids is the Folch or Bligh and Dyer method, which uses a chloroform/methanol/water system.[4] LLE generally provides a cleaner extract than PPT.[1]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away.[8] It is typically the most effective method for removing interfering compounds and reducing matrix effects, leading to the cleanest extracts.[2]
Q3: How do I choose an appropriate internal standard for 2-PG analysis?
A3: The ideal internal standard is a stable isotope-labeled (deuterated or ¹³C-labeled) version of the analyte, such as this compound-d5. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation. This allows it to accurately compensate for variations in extraction recovery and matrix effects. If a SIL-IS is not available, a structurally similar analog can be used, but it may not compensate for matrix effects as effectively.
Q4: What are the typical storage conditions for 2-PG samples and standards?
A4: To prevent degradation, 2-PG samples and standards should be stored at -80°C for long-term storage.[9] For short-term storage during sample processing, it is recommended to keep samples on ice to minimize enzymatic activity and chemical degradation.[10] Repeated freeze-thaw cycles should be avoided.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Monoacylglycerol Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low | Moderate | High[2] |
| Analyte Recovery | Generally high, but can be variable | Good to high, dependent on solvent system | High and reproducible[2] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to moderate |
| Cost per Sample | Low | Low to moderate | High |
| Protocol Complexity | Low | Moderate | High |
Table 2: Illustrative Recovery and Matrix Effect Data for Monoacylglycerols *
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | Monoacylglycerol (generic) | 85 - 105 | -40 to -60 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | Monoacylglycerol (generic) | 90 - 110 | -10 to -30 (Suppression) |
| Solid-Phase Extraction (C18) | Monoacylglycerol (generic) | 95 - 105 | -5 to +5 |
*Note: These are representative values for monoacylglycerols and can vary based on the specific analyte, matrix, and protocol. It is essential to validate these parameters for your specific assay.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 2-PG from Human Plasma
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound-d5 (internal standard) in methanol.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of ice-cold methyl-tert-butyl ether (MTBE) to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 250 µL of LC-MS grade water.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Collection and Processing:
-
Carefully collect the upper organic layer (approximately 800 µL) and transfer it to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for 2-PG Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 20% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (2-PG): Precursor ion (Q1): m/z 331.3 → Product ion (Q3): m/z 257.2 (Loss of glycerol and water).
-
This compound-d5 (Internal Standard): Precursor ion (Q1): m/z 336.3 → Product ion (Q3): m/z 257.2.
-
-
Collision Energy (CE): Optimize for your specific instrument, typically in the range of 15-25 eV.
-
Other Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
-
Visualizations
References
- 1. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 7. US2651646A - Liquid-liquid extraction process - Google Patents [patents.google.com]
- 8. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 9. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Resolving Isomeric Separation of 1- and 2-Palmitoylglycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the challenging isomeric separation of 1- and 2-palmitoylglycerol.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1- and this compound isomers so challenging?
A1: The separation of 1- and this compound is difficult due to their status as positional isomers. They share the same molecular weight and similar physicochemical properties, such as polarity and volatility. This similarity results in very close retention times in many chromatographic systems, making their resolution a significant analytical challenge.
Q2: What are the most common analytical techniques for separating these isomers?
A2: The most successful techniques for separating 1- and this compound isomers include:
-
Supercritical Fluid Chromatography (SFC): Often considered a method of choice due to its unique selectivity for nonpolar compounds and isomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes chiral stationary phases to achieve separation based on the three-dimensional structure of the molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization: This method involves chemically modifying the hydroxyl groups to increase volatility and improve chromatographic separation. Trimethylsilyl (TMS) derivatives are commonly used.
-
Silver Ion (Argentation) Chromatography: This technique separates compounds based on the number and geometry of double bonds, but can also be applied to separate positional isomers of saturated monoglycerides.
Q3: Is derivatization always necessary for the analysis of these isomers?
A3: Derivatization is primarily required for Gas Chromatography (GC) analysis to increase the volatility and thermal stability of the monoglycerides.[1] For techniques like SFC and HPLC, derivatization is often not necessary, and the intact molecules can be separated directly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of 1- and this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with no baseline separation.
-
A shoulder on the main peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Selectivity | For HPLC/SFC: Switch to a column with a different stationary phase chemistry. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) often provide the necessary selectivity for these isomers.[2] |
| For GC: Ensure the column has the appropriate polarity and film thickness for separating the derivatized isomers. | |
| Suboptimal Mobile Phase Composition | For HPLC/SFC: Optimize the mobile phase composition. For SFC, adjust the co-solvent (modifier) percentage and type (e.g., methanol, ethanol).[3] For chiral HPLC, systematically vary the ratio of organic solvents (e.g., hexane, isopropanol, ethanol).[4] Adding a small amount of an additive like formic acid or diethylamine can sometimes improve selectivity.[2] |
| Incorrect Temperature | Adjust the column temperature. In both HPLC and SFC, temperature can significantly impact selectivity and resolution. Experiment with temperatures both above and below ambient conditions. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes increase resolution, although it will also increase the analysis time.[2] |
| Sample Overload | Inject a smaller sample volume or a more dilute sample. Overloading the column can lead to peak broadening and a loss of resolution. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | For HPLC: If using a silica-based column, residual silanol groups can interact with the hydroxyl groups of the monoglycerides. Use a lower pH mobile phase or a column with end-capping. The addition of a mobile phase modifier can also help. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
| Mismatched Sample Solvent and Mobile Phase | Whenever possible, dissolve the sample in the initial mobile phase. A solvent mismatch can cause peak distortion. |
| Excessive Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. |
Issue 3: Peak Splitting or Tailing in GC-MS of Derivatized Isomers
Symptoms:
-
Split or tailing peaks for the derivatized 1- and this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent-to-sample ratio. The presence of residual, underivatized monoglycerides will lead to poor peak shape. |
| Degradation of Derivatives | TMS derivatives can be sensitive to moisture. Ensure all solvents and glassware are anhydrous. Analyze the samples as soon as possible after derivatization.[5] |
| Excess Derivatization Reagent | While an excess of reagent is necessary to drive the reaction, a very large excess can sometimes interfere with the chromatography. If suspected, a sample clean-up step after derivatization may be necessary, but this can risk sample loss. |
| Active Sites in the GC System | Active sites in the injector liner or the front of the GC column can cause adsorption and peak tailing of polar analytes, even after derivatization. Use a deactivated liner and perform regular column maintenance. |
Experimental Protocols
Protocol 1: Separation by Supercritical Fluid Chromatography (SFC)
This protocol provides a general starting point for the separation of 1- and this compound using SFC. Optimization will likely be required for your specific instrumentation and standards.
1. Sample Preparation:
- Dissolve the 1- and this compound standard mixture in an appropriate solvent (e.g., isopropanol or methanol) to a concentration of approximately 1 mg/mL.
2. SFC System and Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK AD-H) or similar polysaccharide-based column. |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol or Ethanol |
| Gradient | Start with a low percentage of modifier (e.g., 5%) and increase linearly to a higher percentage (e.g., 40%) over 10-15 minutes. An isocratic method may also be effective once the optimal modifier percentage is determined. |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 100-200 bar |
| Column Temperature | 30-40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
3. Data Analysis:
- Identify the peaks for 1- and this compound based on their retention times, which should be confirmed by injecting individual standards if available. Calculate the resolution between the two peaks. A resolution value >1.5 is generally considered baseline separation.
Protocol 2: Separation by GC-MS after TMS Derivatization
This protocol describes the trimethylsilyl (TMS) derivatization of 1- and this compound for subsequent GC-MS analysis.
- Dry a small amount of the sample (e.g., 100 µg) in a GC vial under a stream of nitrogen. It is crucial that the sample is free of water.
- Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
- Cap the vial tightly and heat at 60-70°C for 30 minutes.
- Cool the vial to room temperature before GC-MS analysis.
2. GC-MS System and Conditions:
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 50% phenyl-methylpolysiloxane column. |
| Injection | 1 µL, split or splitless injection. |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 300-320 °C. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| MS Detector | Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-600. |
3. Data Analysis:
- The TMS derivatives of 1- and this compound will have characteristic mass spectra that can be used for identification.[7] The isomers will be separated based on their retention times.
Quantitative Data Summary
The following table summarizes typical performance data for the separation of monoglyceride isomers using different analytical techniques. Note that specific values can vary significantly based on the exact experimental conditions.
| Technique | Column Type | Mobile Phase/Carrier Gas | Typical Resolution (Rs) | Reference |
| SFC | Chiral (Polysaccharide-based) | CO₂ with Methanol modifier | > 1.5 (baseline) | [8] |
| Chiral HPLC | Chiral (Polysaccharide-based) | Hexane/Isopropanol | > 1.2 | [4] |
| GC-MS (TMS derivatives) | 5% Phenyl-methylpolysiloxane | Helium | Good separation, Rs often > 2.0 | [7] |
| Silver Ion HPLC | Silver-impregnated silica | Dichloromethane/Acetone | Can achieve separation, Rs varies | [9] |
Visualizations
Caption: Workflow for the separation and troubleshooting of 1- and this compound isomers.
Caption: Logical troubleshooting flow for improving the resolution of co-eluting isomers.
References
- 1. aocs.org [aocs.org]
- 2. ymc.eu [ymc.eu]
- 3. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
- 4. aocs.org [aocs.org]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Palmitoylglycerol (2-PG) Detection
Welcome to the Technical Support Center for the analysis of 2-Palmitoylglycerol (2-PG). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection and quantification of 2-PG.
Q1: I am observing a very low or no signal for 2-PG in my mass spectrometry analysis. What are the initial checks I should perform?
A1: A weak or absent signal for 2-PG can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify the root cause. Start by evaluating your sample preparation, chromatographic separation, and mass spectrometer settings.
Q2: My 2-PG signal is weak. Could my sample extraction be the issue?
A2: Yes, inefficient extraction is a common cause of low signal intensity. 2-PG is a moderately nonpolar lipid, and the choice of extraction solvent is critical. One-phase extractions using polar solvents like methanol or acetonitrile can result in poor recovery of nonpolar lipids, with efficiencies sometimes below 5%.[1] Two-phase liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective for lipids like 2-PG.
Q3: I see a high background signal of 16:0 and 18:0 monoacylglycerols in my blank samples. What could be the source of this contamination?
A3: Contamination with common monoacylglycerols is a known issue in mass spectrometry. Potential sources include:
-
Glassware: New glassware can be a source of contamination. Rigorous cleaning of all glassware with high-purity solvents is essential.
-
Plastic Consumables: Plastic pipette tips and other plasticware can leach contaminants. Using glass syringes or pre-cleaned consumables can mitigate this.
-
Solvents and Reagents: Ensure you are using high-purity, HPLC, or Analar grade solvents and reagents.
-
Nitrogen Evaporation: The nitrogen gas used for sample concentration can sometimes be a source of contamination.
To pinpoint the source, you can analyze a blank sample after each step of your sample preparation process.[2]
Q4: How can I improve the ionization efficiency of 2-PG in the mass spectrometer?
A4: Optimizing ionization is key to a strong signal. For monoacylglycerols like 2-PG, electrospray ionization (ESI) in positive ion mode is common. The addition of an electrolyte, such as ammonium formate, to the mobile phase can facilitate the formation of ammonium adduct ions [M+NH4]+, which often provides a more stable and abundant signal than the protonated molecule [M+H]+.[3]
Q5: Can chemical derivatization improve my 2-PG signal?
A5: Absolutely. Derivatization is a powerful technique to enhance the signal intensity of molecules that ionize poorly in their native form. For 2-PG, which has two hydroxyl groups, derivatization can significantly improve its chromatographic behavior and ionization efficiency. Reagents that target hydroxyl groups can be employed. For gas chromatography (GC) analysis, derivatization is necessary to make the molecule volatile. For instance, monoglycerides can be derivatized to their propyl esters using propionic anhydride.[4] For LC-MS, derivatization can introduce a readily ionizable functional group.
Experimental Protocols
This section provides detailed methodologies for key experiments related to 2-PG analysis.
Protocol 1: Lipid Extraction from Plasma for 2-PG Analysis
This protocol is adapted from methods for the extraction of similar lipids from plasma and is designed to maximize the recovery of monoacylglycerols.
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Internal standard (e.g., a stable isotope-labeled 2-PG)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of plasma, add an appropriate amount of internal standard.
-
Add 500 µL of a 1:1 (v/v) mixture of methanol:chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for 1 minute.[5]
-
Centrifuge the sample at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the lower organic phase, which contains the lipids, to a clean tube.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent suitable for your LC-MS analysis (e.g., 9:1 v/v methanol:chloroform).[5]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method for 2-PG quantification.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is a common choice for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: For targeted quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For untargeted analysis, a data-dependent acquisition can be used on a Q-TOF instrument.[5]
-
Precursor Ion: For 2-PG (Molar Mass: 330.5 g/mol ), the precursor ion will likely be the ammonium adduct [M+NH4]+ (m/z 348.3) or the protonated molecule [M+H]+ (m/z 331.3).
-
Product Ions: These will need to be determined by infusing a 2-PG standard and performing a product ion scan. A characteristic fragment is often the neutral loss of the glycerol head group.[3]
-
Instrument Tuning: Optimize declustering potential (DP) and collision energy (CE) for each precursor-product ion transition to maximize signal intensity.[3][6]
Quantitative Data
The following table summarizes the extraction efficiencies for a range of sterols and secosteroids from human plasma using a methanol:dichloromethane extraction followed by solid-phase extraction (SPE). While this data is not specific to 2-PG, it provides a benchmark for expected recovery rates for similar lipid molecules from a complex biological matrix.
| Compound Class | Extraction Efficiency (%) |
| Sterols | 85 - 110 |
| Oxysterols | 85 - 110 |
| Secosteroids | 85 - 110 |
| (Data adapted from a comprehensive method for sterol and secosteroid analysis)[7][8][9] |
Visualizations
Signaling Pathway of this compound in Astrocytes
Recent research has shown that 2-PG can directly promote the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[10][11] This is achieved by upregulating the expression of glutamate decarboxylase enzymes (GAD1 and GAD2), which are responsible for converting glutamate into GABA.[10][11] This pathway may play a role in brain development.[10][11]
Caption: 2-PG promotes GABA synthesis in astrocytes by upregulating GAD1 and GAD2.
Experimental Workflow for 2-PG Lipidomics Analysis
The following diagram outlines the general workflow for the analysis of 2-PG from biological samples using LC-MS.
Caption: A typical workflow for the analysis of 2-PG from biological samples.
References
- 1. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple method for derivatization of monoglycerides and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iris.unitn.it [iris.unitn.it]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct effect of 2-palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal-derived astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of 2-Palmitoylglycerol in biological buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the common solubility challenges encountered when working with 2-Palmitoylglycerol (2-PG) in biological buffers. The information is presented in a question-and-answer format to offer direct solutions to issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PG) and what are its primary biological activities?
A1: this compound (2-PG), also known as 2-monopalmitin, is an endogenous monoacylglycerol.[1][2] While it does not bind directly to cannabinoid receptors CB1 or CB2, it is known to enhance the activity of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4] This potentiation is often referred to as the "entourage effect," where 2-PG can increase 2-AG's ability to inhibit adenylyl cyclase.[3]
Q2: What are the basic solubility properties of 2-PG?
A2: 2-PG is a lipophilic molecule with limited solubility in aqueous solutions. It is generally soluble in organic solvents. The table below summarizes the available solubility data.
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 50 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble to 100 mM | |
| Ethanol | Soluble to 100 mM |
Q3: Why does my 2-PG precipitate when I add it to my cell culture medium?
A3: Precipitation of 2-PG in aqueous-based biological buffers and cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors, including:
-
Concentration: The final concentration of 2-PG in the medium may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock of 2-PG in an organic solvent into an aqueous medium can cause it to crash out of solution.
-
Temperature: The temperature of the medium can affect solubility.
-
pH: The pH of the buffer can influence the charge and aggregation state of lipids.[1]
Q4: What are the recommended storage conditions for 2-PG?
A4: 2-PG should be stored as a solid at -20°C. If you prepare a stock solution in an organic solvent, it is recommended to store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitation or cloudiness in the biological buffer upon addition of 2-PG.
-
Question 1: How can I prepare a stock solution of 2-PG?
-
Answer: It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Ensure the 2-PG is completely dissolved in the organic solvent before further dilution.
-
-
Question 2: What is the best way to introduce 2-PG into my aqueous buffer or cell culture medium to avoid precipitation?
-
Answer: To avoid "solvent shock," it is crucial to add the concentrated stock solution to your pre-warmed (37°C) aqueous buffer or medium slowly and with gentle mixing. Adding the stock dropwise while vortexing or swirling can help ensure rapid and even dispersion.
-
-
Question 3: My 2-PG is still precipitating. Are there any carrier molecules I can use to improve its solubility?
-
Answer: Yes, using a carrier molecule is a highly effective method. Bovine Serum Albumin (BSA) is commonly used to complex with fatty acids and other lipids to enhance their solubility and facilitate their delivery to cells in culture. Cyclodextrins are another class of molecules that can encapsulate hydrophobic compounds and increase their aqueous solubility.
-
-
Question 4: I am observing aggregation or micelle formation. How can I address this?
-
Answer: Monoacylglycerols like 2-PG are amphiphilic and can self-assemble into micelles in aqueous solutions, especially above their critical micelle concentration (CMC).[5] To mitigate this, consider the following:
-
Work at concentrations below the CMC, if known or determinable.
-
Use a carrier molecule like BSA or cyclodextrins to prevent self-aggregation.
-
Incorporate 2-PG into liposomes, which can provide a stable delivery vehicle.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex
This protocol is adapted from methods used for preparing fatty acid-BSA complexes and can be optimized for 2-PG.
Materials:
-
This compound (2-PG)
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath
Methodology:
-
Prepare a 2-PG Stock Solution:
-
Dissolve 2-PG in 100% ethanol to create a high-concentration stock solution (e.g., 50 mM).
-
Gently warm the solution at 37°C and vortex until the 2-PG is completely dissolved.
-
-
Prepare a BSA Solution:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in your desired aqueous buffer (e.g., PBS or serum-free medium).
-
Gently warm the solution to 37°C to aid in dissolution and then filter-sterilize through a 0.22 µm filter.
-
-
Complexation of 2-PG with BSA:
-
Pre-warm both the 2-PG stock solution and the 10% BSA solution to 37°C.
-
Slowly add the 2-PG stock solution to the BSA solution while gently stirring or vortexing. A common starting molar ratio of fatty acid to BSA is 3:1 to 6:1. You may need to optimize this ratio for 2-PG.
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.
-
-
Final Dilution:
-
The resulting 2-PG-BSA complex solution can now be further diluted to the desired final concentration in your complete cell culture medium.
-
Protocol 2: Solubilization of 2-PG using Cyclodextrins (General Approach)
This is a general protocol that can be adapted for 2-PG. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the molar ratio will need to be optimized.
Materials:
-
This compound (2-PG)
-
Appropriate Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water or desired buffer
-
Mortar and pestle or magnetic stirrer
Methodology (Kneading Method):
-
Molar Ratio Determination: A 1:1 molar ratio of 2-PG to cyclodextrin is a common starting point.
-
Slurry Formation: Add a small amount of water to the cyclodextrin powder in a mortar to form a paste.
-
Incorporation of 2-PG: If 2-PG is solid, gently grind it with the cyclodextrin paste. If it is dissolved in a minimal amount of an organic solvent, slowly add the solution to the paste while continuously kneading.
-
Kneading: Knead the mixture for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum to obtain a solid powder.
-
Dissolution: The resulting 2-PG-cyclodextrin inclusion complex should have improved aqueous solubility and can be dissolved directly in the cell culture medium.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: "Entourage Effect" signaling pathway of 2-PG and 2-AG.
References
quality control measures for 2-Palmitoylglycerol analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for 2-Palmitoylglycerol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control samples to include in my analytical run for this compound?
A1: A robust quality control (QC) strategy is essential for reliable quantification of this compound. Each analytical batch should include the following types of QC samples:
-
Solvent Blanks: Injections of the final solvent used to reconstitute the samples. These are used to monitor for background noise and contamination from the solvent itself.
-
Extraction Blanks: A sample matrix that does not contain the analyte of interest, processed through the entire extraction procedure. This helps to identify any contamination introduced during sample preparation.[1]
-
Internal Standard Blanks: A sample containing only the internal standard. This ensures that the internal standard itself is not a source of interference.[1]
-
Quality Control Samples (QCs): Pooled samples from the same matrix as your study samples, or a certified reference material. These should be prepared at different concentrations (low, medium, and high) to assess the accuracy and precision of the method across the calibration range.[2] At least two different concentrations of QCs should be analyzed in duplicate during the analytical run to monitor for instrument drift.[2]
Q2: My this compound concentrations are inconsistent and seem to decrease over time. What could be the cause?
A2: The stability of this compound is a critical factor. There are two primary concerns:
-
Isomerization: 2-acyl-glycerols like this compound can spontaneously isomerize to the more stable 1(3)-Palmitoylglycerol.[3][4] This acyl migration is catalyzed by basic conditions and can be accelerated in the presence of serum.[4] To minimize this, it is crucial to maintain neutral or slightly acidic conditions during sample preparation and storage.
-
Adsorption: this compound may adhere to glass and plastic surfaces, leading to a gradual loss of the analyte.[4] Using silanized glassware and low-adsorption plasticware can help mitigate this issue.
In-use stability studies should be performed to determine how long the analyte is stable under the specific conditions of your experiment.[5]
Q3: How do I ensure the specificity of my method for this compound, especially when using mass spectrometry?
A3: Method specificity is crucial, particularly due to the potential presence of the 1(3)-Palmitoylglycerol isomer.
-
Chromatographic Separation: Your analytical method, whether HPLC or GC, must be able to baseline separate this compound from its 1(3)-isomer.[3] This is critical because these isomers can have identical mass-to-charge ratios and fragmentation patterns in a mass spectrometer, making them indistinguishable by MS alone.[3]
-
Mass Spectrometry: While MS/MS provides high selectivity, co-eluting isomers with the same mass transition will lead to inaccurate quantification.[3] Therefore, chromatographic separation is a prerequisite for accurate MS-based analysis.
-
Forced Degradation Studies: As part of method validation, forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) should be performed to demonstrate that the analytical method can separate the intact this compound from its degradation products and other potential interferences.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC & LC-MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction with active sites on the column packing.- Column contamination. | - Use a high-purity silica column.- Add a mobile phase modifier like triethylamine (TEA) if not using a high-purity column.- Ensure the mobile phase pH is appropriate to suppress silanol ionization.- Use a guard column to protect the analytical column from contaminants.[7] |
| Retention Time Drift | - Changes in mobile phase composition.- Poor column temperature control.- Column equilibration is insufficient. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.[8]- Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.[8] |
| High Backpressure | - Blockage in the system (e.g., in-line filter, guard column, or analytical column).- Precipitated buffer in the mobile phase. | - Systematically check for blockages by disconnecting components in reverse order (from detector to injector).- Flush the system with an appropriate solvent to dissolve any precipitate.- Ensure mobile phase components are miscible.[9] |
| Low Signal Intensity | - Sample degradation or adsorption.- Incorrect mobile phase composition.- Issues with the mass spectrometer ion source. | - Re-evaluate sample preparation and storage conditions to minimize degradation and adsorption.- Optimize mobile phase composition for analyte ionization.- Clean and maintain the ion source of the mass spectrometer according to the manufacturer's recommendations. |
| Ghost Peaks | - Contamination in the injection port or column.- Carryover from a previous injection. | - Run solvent blanks to identify the source of contamination.- Implement a robust needle wash protocol for the autosampler.- Flush the column with a strong solvent. |
Experimental Protocols
Key Experiment: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure. Specific parameters should be optimized for your instrumentation and sample matrix.
1. Sample Preparation (Lipid Extraction)
-
Objective: To extract lipids, including this compound, from the sample matrix while minimizing degradation and isomerization.
-
Methodology: A common method is a modified Bligh-Dyer or Folch extraction.
-
To a 100 µL sample, add 1 mL of a cold (4°C) 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate amount of a stable isotope-labeled internal standard (e.g., 2-Palmitoyl-d5-glycerol).
-
Vortex for 1 minute.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from its isomers and other interfering compounds and to quantify it using mass spectrometry.
-
Methodology:
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification. Precursor and product ion transitions for this compound and its internal standard must be optimized.
-
-
Data Presentation
Table 1: Typical Analytical Method Validation Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard in blank samples. | To ensure the method is selective for this compound.[6] |
| Linearity (R²) | ≥ 0.99 | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[10] |
| Accuracy (% Recovery) | 80-120% | To assess the closeness of the measured value to the true value.[10] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | To evaluate the reproducibility of the method under the same operating conditions. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Stability | Analyte concentration within ±15% of the initial concentration. | To determine the stability of this compound in the sample matrix and analytical solutions under various conditions (e.g., freeze-thaw, short-term, long-term). |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. euncl.org [euncl.org]
- 3. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. lcms.cz [lcms.cz]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 2-Palmitoylglycerol in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of 2-Palmitoylglycerol (2-PG), a key monoacylglycerol involved in various physiological processes, in complex biological matrices such as plasma and tissue, is crucial for advancing research and drug development. This guide provides a comprehensive comparison of the two primary analytical methods for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed examination of their respective experimental protocols, performance characteristics, and key considerations to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison: LC-MS/MS vs. GC-MS for 2-PG Analysis
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of 2-PG, each with its own set of advantages and limitations. The choice between the two often depends on the specific requirements of the study, including sensitivity, sample throughput, and the need for derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often favored for its high sensitivity and specificity, and its ability to analyze 2-PG in its native form without the need for chemical derivatization. This simplifies sample preparation and reduces the potential for analytical variability. LC-MS/MS is particularly well-suited for the analysis of thermally labile molecules like 2-PG.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique that provides excellent chromatographic separation. However, due to the low volatility of 2-PG, a derivatization step, typically silylation, is mandatory to convert it into a more volatile compound suitable for GC analysis. While this adds a step to the sample preparation workflow, GC-MS can offer high precision and accuracy.
The following table summarizes the key performance characteristics of each method for the validation of 2-PG.
Quantitative Performance Comparison
| Performance Metric | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | Typically in the low picogram (pg) to nanogram (ng) per mL range.[1] | Can achieve low nanogram (ng) per mL detection limits.[2] |
| Limit of Quantification (LOQ) | Generally in the low nanogram (ng) per mL range.[3][4] | In the range of 4.43 to 71.92 parts per billion (ppb).[2] |
| **Linearity (R²) ** | Excellent linearity, with correlation coefficients (R²) typically >0.99.[3][5] | High linearity with correlation coefficients (r) between 0.996 and 0.998.[2] |
| Precision (%RSD) | Intra- and inter-day precision are generally below 15%.[6][7] | Relative standard deviations (RSDs) are typically less than 20%.[8] |
| Accuracy (%Recovery) | Accuracy is typically within 85-115%.[6][7] | Recoveries generally range from 70% to 115%.[8] |
| Sample Throughput | Higher throughput due to simpler sample preparation. | Lower throughput due to the additional derivatization step. |
| Derivatization Required | No | Yes (typically silylation) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the validation of 2-PG using LC-MS/MS and GC-MS.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments involved in the validation of 2-PG using both LC-MS/MS and GC-MS.
I. Sample Preparation: Lipid Extraction
A robust extraction method is critical to isolate 2-PG from the complex biological matrix. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.
A. Liquid-Liquid Extraction (LLE) Protocol (Folch Method) [9]
-
Homogenization: Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v). For plasma or serum, add the solvent mixture directly.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., this compound-d5) to the homogenate for accurate quantification.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly.
-
Centrifugation: Centrifuge the sample to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
B. Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the lipids, including 2-PG, with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying: Evaporate the eluate under a stream of nitrogen.
II. GC-MS Exclusive Step: Derivatization
For GC-MS analysis, the hydroxyl groups of 2-PG must be derivatized to increase its volatility. Trimethylsilylation is the most common method.[10][11]
Trimethylsilyl (TMS) Derivatization Protocol [11][12]
-
Reagent Preparation: Prepare a derivatization reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][13]
-
Reaction: Add the derivatization reagent to the dried lipid extract.
-
Incubation: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[13]
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
III. Instrumental Analysis
A. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly employed.[14]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for 2-PG and its internal standard.[1]
-
B. GC-MS Analysis
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is commonly used.[15]
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Program: A temperature gradient program is used to separate the derivatized analytes. An example program starts at a lower temperature (e.g., 150°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Analysis Mode: Selected Ion Monitoring (SIM) mode is used for targeted quantification, monitoring characteristic ions of the TMS-derivatized 2-PG and its internal standard.
-
Conclusion
The validation of this compound in complex biological samples can be reliably achieved using either LC-MS/MS or GC-MS.
-
LC-MS/MS offers the advantage of higher throughput and simpler sample preparation by eliminating the need for derivatization, making it an excellent choice for large-scale studies and for analyzing thermally sensitive molecules.
-
GC-MS , while requiring a derivatization step, is a highly robust and precise method that provides excellent chromatographic resolution and is a well-established technique in many laboratories.
The selection of the optimal method will depend on the specific research question, available instrumentation, and the desired balance between sample throughput, sensitivity, and analytical rigor. This guide provides the necessary information for researchers to make an informed decision and to implement a validated method for the accurate analysis of this compound.
References
- 1. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. ijop.id [ijop.id]
- 3. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.und.edu [med.und.edu]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 10. thescipub.com [thescipub.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, 2TMS derivative [webbook.nist.gov]
A Comparative Analysis of the Biological Effects of 2-Palmitoylglycerol and 1-Palmitoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two isomeric monoacylglycerols, 2-Palmitoylglycerol (2-PG) and 1-Palmitoylglycerol (1-PG). While structurally similar, the position of the palmitoyl group on the glycerol backbone significantly influences their interaction with biological systems. This document summarizes the current experimental data, details relevant experimental protocols, and visualizes key pathways to aid in research and drug development.
Executive Summary
This compound (2-PG) is a bioactive lipid with demonstrated effects on the endocannabinoid system and beyond. It is recognized as a modest agonist of the cannabinoid receptor 1 (CB1) and an agonist of the G protein-coupled receptor 119 (GPR119)[1]. Furthermore, 2-PG has been shown to potentiate the activity of the primary endocannabinoid 2-arachidonoylglycerol (2-AG), a phenomenon known as the "entourage effect"[2]. It also exhibits biological functions independent of cannabinoid receptors, such as promoting the synthesis of the neurotransmitter GABA in astrocytes[3][4].
In stark contrast, data on the specific biological activities of 1-Palmitoylglycerol (1-PG) are scarce in the current scientific literature. While it is known to be an intermediate in lipid metabolism[5] and used in chemical synthesis[5], its direct effects on key signaling pathways, including the endocannabinoid system, have not been extensively characterized. Its biological effects are often inferred from studies on its more researched counterpart, 1-arachidonoylglycerol (1-AG).
This guide aims to present a clear, data-driven comparison of these two molecules, highlighting the known activities of 2-PG and the significant knowledge gap concerning 1-PG.
Quantitative Data Comparison
The following table summarizes the available quantitative data for 2-PG and the notable absence of data for 1-PG.
| Parameter | This compound (2-PG) | 1-Palmitoylglycerol (1-PG) | Reference(s) |
| CB1 Receptor Activity | Modest Agonist | Not Reported | [1] |
| GPR119 Receptor Activity | Agonist (EC₅₀: 11 µM) | Not Reported | [6] |
| Effect on GABA Synthesis | Promotes GABA synthesis in astrocytes (significant at 120-150 µM) | Not Reported | [3] |
Key Biological Effects and Signaling Pathways
This compound (2-PG)
-
Endocannabinoid System: 2-PG's interaction with the endocannabinoid system is multifaceted. While it is described as a modest CB1 agonist, it also enhances the effects of 2-AG[1][2]. This "entourage effect" is thought to occur through the inhibition of enzymes that degrade 2-AG, thereby increasing its bioavailability and downstream signaling. Some studies also suggest that 2-PG can act as a very modest antagonist in depolarization-induced suppression of excitation (DSE), a form of short-term synaptic plasticity mediated by endocannabinoids[1].
-
GPR119 Signaling: 2-PG is an agonist for GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract[6]. Activation of GPR119 is known to stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis[7]. This suggests a potential role for 2-PG in metabolic regulation.
-
Neurotransmitter Synthesis: Independent of cannabinoid receptors, 2-PG has been shown to upregulate the expression of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA, in astrocytes. This leads to an increase in GABA synthesis and release, suggesting a role for 2-PG in neuronal development and function[3][4].
Figure 1: 2-PG activation of the GPR119 signaling pathway.
Figure 2: 2-PG-mediated promotion of GABA synthesis in astrocytes.
1-Palmitoylglycerol (1-PG)
The biological effects of 1-PG are largely uncharacterized. It is known to be a substrate for certain enzymes involved in lipid metabolism. For instance, monoacylglycerol lipase (MGL) is capable of hydrolyzing 1-monoacylglycerols[8]. However, there is a lack of studies investigating its interaction with cannabinoid receptors or other significant signaling pathways. Future research is needed to elucidate the potential biological roles of this isomer.
Detailed Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is used to determine the binding affinity (Ki) of a test compound for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
Unlabeled test compounds (2-PG and 1-PG)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds (2-PG and 1-PG) and a known cannabinoid ligand (for positive control) in binding buffer.
-
In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or control.
-
To determine non-specific binding, add a high concentration of an unlabeled potent cannabinoid ligand to a set of wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for the radioligand displacement assay.
GPR119 Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to activate GPR119, which is a Gs-coupled receptor, by quantifying the resulting increase in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Test compounds (2-PG and 1-PG)
-
Forskolin (positive control)
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well microplates
Procedure:
-
Culture HEK293-hGPR119 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer.
-
Dispense the cell suspension into a 384-well plate.
-
Prepare serial dilutions of the test compounds (2-PG and 1-PG) and a known GPR119 agonist in assay buffer.
-
Add the diluted compounds to the respective wells. Include wells with forskolin as a positive control for adenylyl cyclase activation and wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration.
-
Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using a suitable nonlinear regression model.
GABA Synthesis Assay in Astrocytes
This protocol is designed to measure the effect of test compounds on the synthesis and release of GABA from cultured astrocytes.
Materials:
-
Primary astrocyte cell culture or a suitable astrocyte cell line
-
Test compounds (2-PG and 1-PG)
-
Cell culture medium
-
Reagents for GABA detection (e.g., colorimetric assay kit or HPLC with fluorescence detection)
Procedure:
-
Culture astrocytes in multi-well plates until they reach a desired confluency.
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds (2-PG and 1-PG) or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of GABA in the supernatant using a chosen detection method. For a colorimetric assay, this typically involves a reaction that produces a colored product with an absorbance that can be measured with a microplate reader[9][10]. For HPLC, derivatization of GABA is often required for fluorescent detection.
-
(Optional) Lyse the cells and measure the intracellular protein concentration to normalize the GABA release data.
-
Analyze the data to determine the effect of the test compounds on GABA concentration in the culture medium.
Conclusion
The available evidence clearly indicates that this compound is a bioactive lipid with diverse effects on cellular signaling, including modulation of the endocannabinoid system and GPR119 pathways, as well as influencing neurotransmitter synthesis. In contrast, the biological activities of its isomer, 1-Palmitoylglycerol, remain largely unexplored. This significant gap in our understanding underscores the need for further research to fully characterize the pharmacological profile of 1-PG and to determine if the positional isomerism of the palmitoyl group leads to distinct biological functions. The experimental protocols provided in this guide offer a framework for conducting such investigations and for further exploring the therapeutic potential of these monoacylglycerols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct effect of 2-palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal-derived astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. caymanchem.com [caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit - Elabscience® [elabscience.com]
A Comparative Guide to 2-Palmitoylglycerol and 2-Arachidonoylglycerol in Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) is a complex and influential signaling network that plays a crucial role in regulating a myriad of physiological processes. Central to this system are the endogenous cannabinoid ligands, with 2-arachidonoylglycerol (2-AG) being the most abundant and well-characterized. However, the ECS is not a monolithic entity, and other endogenous lipids, such as 2-palmitoylglycerol (2-PG), are emerging as important modulators of its activity. This guide provides a detailed, objective comparison of 2-PG and 2-AG, focusing on their distinct roles in endocannabinoid signaling, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
At a Glance: Key Differences
| Feature | 2-Arachidonoylglycerol (2-AG) | This compound (2-PG) |
| Primary Role | Direct agonist of CB1 and CB2 receptors.[1][2] | Modulator of 2-AG activity (entourage effect); potential direct signaling roles.[3][4][5] |
| Receptor Binding | Full agonist at CB1 and CB2 receptors.[1][2] | Does not bind to CB1 or CB2 receptors.[3][4] |
| Synthesis | Primarily from membrane phospholipids via PLC and DAGL pathways.[6][7] | Synthesized from palmitic acid-containing phospholipids.[5] |
| Degradation | Primarily by monoacylglycerol lipase (MAGL).[1] | Less characterized; likely involves lipid hydrolases. |
| Physiological Effects | Neuromodulation, immune response, inflammation, pain perception.[2] | Potentiates 2-AG effects; may directly influence GABA synthesis.[4][5] |
Quantitative Comparison of Receptor Binding and Enzyme Kinetics
The following table summarizes the key quantitative parameters that define the interactions of 2-AG with the endocannabinoid system. Data for 2-PG is presented in the context of its modulatory effects on 2-AG.
| Parameter | 2-Arachidonoylglycerol (2-AG) | This compound (2-PG) | Reference |
| CB1 Receptor Binding (Ki) | 472 nM | No direct binding | [8] |
| CB2 Receptor Binding (Ki) | 1400 nM | No direct binding | [8] |
| Potentiation of 2-AG induced CB1 binding | - | Potentiates 2-AG binding. With a 1:5 ratio of 2-AG to 2-PG, the apparent Ki of 2-AG is lowered to 339 ± 5 nM from a control of 673 ± 52 nM. | [9] |
| MAGL Hydrolysis (Primary Degradation) | Substrate | Not a direct substrate; does not significantly inhibit 2-AG inactivation.[10][11] | [1] |
Signaling Pathways and Molecular Mechanisms
2-Arachidonoylglycerol (2-AG) Signaling
2-AG is a pivotal endocannabinoid that acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). Its synthesis is an on-demand process, typically initiated by neuronal depolarization or G-protein coupled receptor (GPCR) activation, leading to the activation of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[6][7] Once synthesized, 2-AG is released into the synaptic cleft, where it acts as a retrograde messenger, binding to presynaptic CB1 receptors to suppress neurotransmitter release. This process is crucial for synaptic plasticity. The signaling of 2-AG is terminated by its rapid hydrolysis, primarily by the enzyme monoacylglycerol lipase (MAGL), into arachidonic acid and glycerol.[1]
This compound (2-PG) and the Entourage Effect
Unlike 2-AG, 2-PG does not directly activate cannabinoid receptors.[3][4] Instead, its primary described role in the context of endocannabinoid signaling is to potentiate the effects of 2-AG, a phenomenon termed the "entourage effect".[4] This potentiation is thought to occur through the inhibition of 2-AG degradation, although some studies suggest 2-PG does not directly inhibit MAGL.[10][11] The exact mechanism of the entourage effect is still under investigation but may involve competition for other degrading enzymes or transport proteins, thereby increasing the synaptic lifespan and signaling capacity of 2-AG. Recent evidence also suggests that 2-PG may have direct biological effects independent of 2-AG, such as promoting the synthesis of the neurotransmitter GABA in astrocytes.[5]
Experimental Protocols
Competitive Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Ki) of unlabeled ligands, such as 2-AG, to cannabinoid receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Unlabeled competitor ligand (2-AG).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand (2-AG).
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold washing buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Fluorometric Assay for Monoacylglycerol Lipase (MAGL) Activity
This assay measures the activity of MAGL by monitoring the fluorescence produced from the cleavage of a fluorogenic substrate.
Materials:
-
Tissue or cell homogenates containing MAGL.
-
MAGL Assay Buffer.
-
Fluorogenic MAGL Substrate.
-
MAGL-specific inhibitor (for control).
-
96-well black microplate.
-
Fluorometric plate reader (Ex/Em = 360/460 nm).
Procedure:
-
Prepare samples by homogenizing tissue or cells in ice-cold MAGL Assay Buffer. Centrifuge to obtain the supernatant containing the enzyme.
-
To differentiate MAGL-specific activity, prepare parallel wells with and without a MAGL-specific inhibitor.
-
Add the sample supernatant to the wells of the microplate.
-
Pre-incubate the plate at 37°C for 20-30 minutes.
-
Initiate the reaction by adding the fluorogenic MAGL substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for at least 30-60 minutes.
-
Data Analysis: Calculate the rate of change in fluorescence (RFU/min). Subtract the rate of the inhibitor-containing wells from the total rate to determine the MAGL-specific activity.[13][14]
Conclusion
2-Arachidonoylglycerol and this compound represent two distinct facets of endocannabinoid signaling. While 2-AG is a direct and potent activator of cannabinoid receptors, driving a wide range of physiological effects, 2-PG acts as a more subtle modulator, enhancing the actions of 2-AG through the entourage effect and potentially possessing its own unique signaling capabilities. For researchers and drug development professionals, understanding the interplay between these two molecules is critical for designing targeted therapeutics that can precisely manipulate the endocannabinoid system for therapeutic benefit. The experimental protocols provided herein offer standardized methods to quantitatively assess the activities of these important lipid messengers. Further research into the synthesis, degradation, and direct targets of 2-PG will undoubtedly unveil new layers of complexity and therapeutic opportunities within the endocannabinoid system.
References
- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 2. Increasing 2-arachidonoyl glycerol signaling in the periphery attenuates mechanical hyperalgesia in a model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weizmann.ac.il [weizmann.ac.il]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
A Researcher's Guide to the Cross-Validation of Analytical Methods for 2-Palmitoylglycerol
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Palmitoylglycerol (2-PG), a key monoacylglycerol involved in various physiological processes, is paramount. The selection of an appropriate analytical method is a critical decision that influences the reliability and interpretability of experimental data. This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of 2-PG: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Considerations |
| HPLC-CAD | ng range[1] | ng range[1] | >0.99[1] | 90-110% (for related fatty acids)[2] | Universal detector for non-volatile analytes; response is not dependent on chromophores.[3] |
| GC-MS | pg-ng range | pg-ng range | >0.99 | 85-115% | Requires derivatization to increase volatility; considered a highly accurate method for saturated monoacylglycerols.[4] |
| LC-MS/MS | pg-fg range | pg-ng range | >0.99 | 90-110% | High selectivity and sensitivity; allows for the analysis of intact, non-derivatized monoacylglycerols.[5][6] |
Experimental Protocols: A Detailed Look at the Methodologies
The choice of an analytical method extends beyond performance metrics to the practical considerations of the experimental workflow. Below are detailed methodologies for each of the three techniques as they would be applied to the analysis of this compound.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD offers a robust and universal detection method for non-volatile compounds like 2-PG, which lack a strong chromophore for UV detection.
Sample Preparation:
-
Lipid Extraction: Samples are typically extracted using a solvent system such as chloroform:methanol or methyl tert-butyl ether (MTBE) to isolate the lipid fraction.
-
Purification: Solid-phase extraction (SPE) may be employed to remove interfering substances and enrich the monoacylglycerol fraction.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol/chloroform.[7]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous phase (e.g., water with a modifier like formic acid) is typical.[2]
-
Flow Rate: Approximately 1 mL/min.[7]
-
Column Temperature: Maintained around 30-40°C.[7]
CAD Detector Settings:
-
Evaporation Temperature: Typically set between 35-50°C.
-
Gas: Nitrogen gas is used for nebulization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high chromatographic resolution and mass-selective detection, but requires derivatization to make the non-volatile 2-PG amenable to gas-phase analysis.
Sample Preparation and Derivatization:
-
Lipid Extraction: Similar to HPLC-CAD, lipids are extracted using organic solvents.
-
Derivatization: The hydroxyl groups of 2-PG are derivatized to form more volatile and thermally stable TMS (trimethylsilyl) ethers. This is a critical step and is typically achieved by reacting the dried lipid extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]
-
Reaction Conditions: The reaction is typically carried out at 60-80°C for 30-60 minutes.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the sample concentration.
-
Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to around 300°C.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to detect the characteristic fragment ions of the derivatized 2-PG.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that allows for the direct analysis of 2-PG without the need for derivatization.
Sample Preparation:
-
Lipid Extraction: A liquid-liquid extraction is performed, often using a method like the Folch or Bligh-Dyer procedure, or a more modern approach with MTBE.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d5) is added at the beginning of the extraction to ensure accurate quantification.
-
Reconstitution: The final lipid extract is dissolved in the initial mobile phase of the LC system.
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with additives like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) is most common, usually in positive ion mode for monoacylglycerols.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-PG are monitored for highly selective quantification. For 2-arachidonoyl glycerol, a similar compound, a mass transition of [M-H]-→[M-H - CO2]- has been used.[5]
Mandatory Visualization
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice of the optimal analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-CAD is a reliable and straightforward technique for routine analysis where high sensitivity is not the primary concern. Its universal detection is a significant advantage for analyzing diverse lipid classes simultaneously.
-
GC-MS offers excellent accuracy and is a well-established method, particularly for saturated monoacylglycerols. However, the mandatory derivatization step adds to the sample preparation time and complexity.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for analyzing low-abundance 2-PG in complex biological matrices without the need for derivatization.
A thorough cross-validation of the chosen method is crucial to ensure data integrity and comparability across different studies or laboratories. This guide provides the foundational information to assist researchers in making an informed decision for their specific analytical needs in the study of this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Monoglyceride analysis with reversed phase HPLC | Semantic Scholar [semanticscholar.org]
- 3. CAD Methodologies | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC of monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
Confirming the Physiological Relevance of In Vitro Findings on 2-Palmitoylglycerol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings on 2-Palmitoylglycerol (2-PG), a bioactive lipid molecule. It aims to bridge the gap between laboratory findings and their physiological relevance, offering valuable insights for researchers in pharmacology and drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of 2-PG's multifaceted roles.
The "Entourage Effect": Potentiator or Antagonist of Endocannabinoid Signaling?
A significant area of research on 2-PG revolves around its interaction with the endocannabinoid system, particularly its influence on the primary endocannabinoid, 2-arachidonoylglycerol (2-AG). However, in vitro and in vivo studies have yielded conflicting results, highlighting a critical knowledge gap in its physiological function.
In Vitro Findings:
In cultured neuronal cells, 2-PG has been observed to act as a functional antagonist of the cannabinoid type 1 (CB1) receptor. Studies have shown that 2-PG does not potentiate the effects of 2-AG on neurotransmission; instead, it can inhibit 2-AG-mediated suppression of excitation. This suggests a competitive or allosteric interaction at the receptor level that dampens the signaling of the primary endocannabinoid.
In Vivo Findings:
In contrast to the in vitro data, studies in animal models, specifically mice, have demonstrated that 2-PG can significantly potentiate the in vivo effects of 2-AG. This phenomenon, termed the "entourage effect," is characterized by the enhancement of the pharmacological actions of an active compound by other, often structurally related, molecules. In the case of 2-PG, its co-administration with 2-AG has been shown to enhance analgesic and hypothermic responses in mice. While specific ED50 values for this potentiation are not well-documented, the qualitative evidence points towards a synergistic interaction in a whole-organism context.
Table 1: Comparison of In Vitro and In Vivo Findings on the "Entourage Effect" of this compound (2-PG) on 2-Arachidonoylglycerol (2-AG) Activity
| Parameter | In Vitro Findings | In Vivo Findings |
| Effect on 2-AG Activity | Functional Antagonist | Potentiator ("Entourage Effect") |
| Observed Outcome | Inhibition of 2-AG-mediated suppression of excitation in cultured neurons. | Enhancement of 2-AG-induced analgesia and hypothermia in mice. |
| Mechanism | Proposed competitive or allosteric antagonism at the CB1 receptor. | Believed to involve inhibition of 2-AG degradation by enzymes like fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (MAGL), thereby increasing its bioavailability. |
Signaling Pathway: The "Entourage Effect" of 2-PG
In vivo vs. in vitro effects of 2-PG on 2-AG signaling.
Direct GABAergic Activity: A Novel Pathway in Astrocytes
Recent in vitro research has uncovered a novel physiological role for 2-PG, independent of the endocannabinoid system. Studies on normal human fetal-derived astrocytes have demonstrated that 2-PG can directly promote the synthesis of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
In Vitro Findings:
Treatment of astrocytes with 2-PG has been shown to upregulate the expression of glutamic acid decarboxylase (GAD), the key enzyme responsible for converting glutamate to GABA. This leads to a dose-dependent increase in GABA production and release. This finding is particularly significant as it suggests a potential role for 2-PG in neuronal development and the regulation of neuronal excitability.
In Vivo Relevance and Unanswered Questions:
To date, there is a lack of in vivo studies specifically designed to confirm this GABAergic effect of 2-PG. The physiological relevance of this pathway in the central nervous system remains to be elucidated. Future research should focus on whether systemic or localized administration of 2-PG can modulate GABA levels in the brain and influence behaviors associated with GABAergic signaling.
Table 2: In Vitro Dose-Response of this compound (2-PG) on GABA Production in Astrocytes
| 2-PG Concentration | Effect on GABA Synthesis |
| 100 µM | Baseline |
| 120 µM | Significant Increase |
| 140 µM | Significant Increase |
| 150 µM | Significant Increase |
Signaling Pathway: 2-PG and GABA Synthesis in Astrocytes
Proposed mechanism of 2-PG-induced GABA synthesis in astrocytes.
Comparative Analysis with Palmitoylethanolamide (PEA)
Palmitoylethanolamide (PEA) is another endogenous fatty acid amide that shares structural similarities with 2-PG and is also known to exert anti-inflammatory and neuroprotective effects. While both are considered part of the "extended endocannabinoid system," they exhibit distinct mechanisms of action.
Table 3: Comparison of this compound (2-PG) and Palmitoylethanolamide (PEA)
| Feature | This compound (2-PG) | Palmitoylethanolamide (PEA) |
| Primary Mechanism | Modulates 2-AG signaling (in vivo); Promotes GABA synthesis (in vitro). | Indirectly activates cannabinoid receptors by inhibiting FAAH; Activates PPAR-α. |
| Direct Cannabinoid Receptor Binding | No | No |
| Effect on 2-AG Levels | Potentiates 2-AG effects in vivo, likely by inhibiting its degradation. | Can increase levels of 2-AG.[1] |
| Anti-inflammatory Effects | Inferred from its role in the endocannabinoid system. | Well-documented in various in vivo models.[2] |
| Clinical Development | Limited | Investigated in clinical trials for chronic pain and inflammation.[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments discussed in this guide.
Experimental Workflow: In Vivo Administration of 2-PG in Mice
Workflow for in vivo studies of 2-PG in mice.
Protocol 1: In Vivo Administration of this compound in Mice
-
Preparation of 2-PG Solution:
-
Dissolve this compound in a vehicle suitable for in vivo administration. A commonly used vehicle for lipid-based compounds is a mixture of ethanol, Emulphor (a non-ionic surfactant), and saline (e.g., in a 1:1:18 ratio).
-
The final concentration should be calculated based on the desired dosage and the weight of the mice.
-
-
Animal Handling:
-
Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.
-
Allow mice to acclimatize to the experimental room for at least 1 hour before administration.
-
-
Administration:
-
Administer the 2-PG solution via intraperitoneal (i.p.) injection or oral gavage. The volume of injection should be adjusted based on the mouse's body weight (typically 5-10 ml/kg).
-
For "entourage effect" studies, co-administer with 2-arachidonoylglycerol (2-AG) at a predetermined dose.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress or adverse reactions.
-
Proceed with behavioral testing or tissue collection at specified time points post-administration.
-
Protocol 2: Measurement of GABA Levels in Mouse Brain Tissue
-
Tissue Collection and Preparation:
-
Following the experimental period, euthanize the mice via an approved method (e.g., cervical dislocation followed by decapitation).
-
Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
-
Homogenization:
-
Homogenize the frozen brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate to separate the supernatant containing the neurotransmitters from the protein pellet.
-
-
Derivatization (for HPLC):
-
Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthaldialdehyde, OPA) to enable detection.
-
-
Quantification:
-
Analyze the derivatized samples using high-performance liquid chromatography (HPLC) with fluorescence detection or by gas chromatography-tandem mass spectrometry (GC-MS/MS).
-
Quantify GABA levels by comparing the peak areas to a standard curve generated with known concentrations of GABA.[3]
-
Conclusion and Future Directions
The current body of research on this compound reveals a molecule with complex and context-dependent physiological effects. The discrepancy between in vitro and in vivo findings regarding its interaction with the endocannabinoid system underscores the importance of whole-organism studies to understand the true physiological relevance of a compound. The discovery of its direct effect on GABA synthesis in astrocytes opens up exciting new avenues for research into its role in neurodevelopment and central nervous system function.
Future research should prioritize:
-
In vivo validation of the GABAergic effects of 2-PG to confirm the physiological relevance of the in vitro findings.
-
Quantitative dose-response studies to determine the ED50 of 2-PG's potentiation of 2-AG's effects in vivo.
-
Elucidation of the precise molecular mechanisms underlying the contradictory in vitro and in vivo effects on the endocannabinoid system.
-
Direct comparative studies with Palmitoylethanolamide (PEA) to better understand their distinct and overlapping therapeutic potentials.
By addressing these key questions, the scientific community can build a more complete picture of this compound's physiological roles and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of palmitoyl glycerol to mice: hypothermia and reversal of the toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 2-Palmitoylglycerol levels in healthy vs. diseased states
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Palmitoylglycerol Levels and Signaling Pathways in Healthy versus Diseased States, Supported by Experimental Data.
Introduction
This compound (2-PG) is a monoacylglycerol that plays a significant role in various physiological and pathological processes. As a key component of the endocannabinoid system, it contributes to the "entourage effect," potentiating the activity of the primary endocannabinoid 2-arachidonoylglycerol (2-AG). Alterations in 2-PG levels have been implicated in cancer, neurodegenerative diseases, and metabolic disorders, making it a molecule of interest for therapeutic development. This guide provides a comparative analysis of 2-PG levels in healthy versus diseased states, details the experimental protocols for its quantification, and visualizes its key signaling pathways.
Comparative Analysis of this compound Levels
Quantitative data directly comparing this compound (2-PG) levels in healthy versus diseased human subjects is limited in publicly available research. However, studies on the primary metabolic enzyme of 2-PG, monoacylglycerol lipase (MAGL), provide strong indirect evidence of altered 2-PG levels in cancer. In neurodegenerative and metabolic diseases, research has predominantly focused on the more abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).
Cancer
In various aggressive cancers, including breast, prostate, and non-small cell lung cancer, the enzyme responsible for the breakdown of 2-PG, monoacylglycerol lipase (MAGL), is often found to be overexpressed. This upregulation of MAGL is believed to drive cancer progression by increasing the levels of free fatty acids that support tumor growth and signaling. Consequently, this heightened MAGL activity is expected to lead to lower levels of 2-PG within the tumor microenvironment compared to healthy tissues.
One study in a mouse model of non-small cell lung cancer demonstrated that genetic knockout of MAGL resulted in increased levels of other monoacylglycerols, such as 2-arachidonoylglycerol (2-AG) and 2-oleoylglycerol (2-OG), in tumor tissues.[1] While this study did not specifically report on 2-PG levels, the established function of MAGL in hydrolyzing a broad range of monoacylglycerols suggests that 2-PG levels would also be elevated upon MAGL inhibition.
| Condition | Tissue/Sample Type | Key Findings | Implied 2-PG Level Change in Disease | Reference |
| Healthy | Various | Baseline levels maintained by balanced MAGL activity. | N/A | |
| Aggressive Cancers | Tumor Tissue | Upregulation of monoacylglycerol lipase (MAGL) activity.[2][3] | Decreased | [2][3] |
| Non-Small Cell Lung Cancer (Mouse Model) | Tumor Tissue | Genetic knockout of MAGL leads to increased monoacylglycerol levels (2-AG and 2-OG reported). | Increased (with MAGL inhibition) |
Neurodegenerative Diseases
Research into the role of the endocannabinoid system in neurodegenerative disorders like Alzheimer's disease has primarily focused on anandamide (AEA) and 2-AG. While the broader family of endocannabinoids and related lipids are implicated in the pathophysiology of these conditions, specific quantitative data on 2-PG levels in the brain tissue or cerebrospinal fluid of patients with neurodegenerative diseases compared to healthy controls is not yet well-established in the literature. The dysregulation of lipid metabolism is a known factor in these diseases, suggesting that levels of various monoacylglycerols, including 2-PG, may be altered.
Metabolic Diseases
Similar to neurodegenerative diseases, studies on the involvement of the endocannabinoid system in metabolic disorders such as obesity and type 2 diabetes have concentrated on 2-AG. Elevated plasma levels of 2-AG have been associated with insulin resistance and dyslipidemia in some patient populations. Given that 2-PG and 2-AG share metabolic pathways, it is plausible that 2-PG levels are also dysregulated in these conditions. However, direct comparative measurements of 2-PG in the plasma or adipose tissue of individuals with metabolic syndrome versus healthy individuals are not widely available.
Signaling Pathways and Experimental Workflows
The signaling actions of 2-PG are primarily understood through its role in the endocannabinoid system and the metabolic pathways regulated by MAGL.
This compound in the Endocannabinoid System
2-PG is known to exert an "entourage effect," where it enhances the signaling of the primary endocannabinoid 2-AG at the cannabinoid receptors CB1 and CB2. This potentiation is thought to occur through the inhibition of 2-AG degradation or reuptake, although the precise mechanisms are still under investigation.
Role of MAGL in Cancer Pathogenesis
In aggressive cancer cells, elevated MAGL activity leads to the breakdown of 2-PG and other monoacylglycerols. This process increases the intracellular pool of free fatty acids, which can then be utilized for the synthesis of pro-tumorigenic signaling lipids and as building blocks for new cell membranes, thus fueling cancer progression.
Experimental Protocols
The quantification of 2-PG in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring low-abundance lipids.
General Workflow for 2-PG Quantification
A generalized workflow for the analysis of 2-PG and other lipids from biological samples is outlined below.
Detailed Methodological Steps
1. Sample Preparation and Lipid Extraction:
-
Objective: To isolate lipids from the biological matrix.
-
Protocol: A common method is the Folch extraction. Briefly, the sample is homogenized in a chloroform:methanol (2:1, v/v) solution. After centrifugation, the lower organic phase containing the lipids is collected. An internal standard, such as this compound-d5, should be added before extraction to correct for sample loss and ionization suppression.
2. Liquid Chromatography (LC):
-
Objective: To separate 2-PG from other lipid species.
-
Protocol: Reversed-phase chromatography is typically used. A C18 column is a common choice. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.
3. Tandem Mass Spectrometry (MS/MS):
-
Objective: To detect and quantify 2-PG with high specificity.
-
Protocol: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. A specific precursor ion for 2-PG is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific for 2-PG.
4. Data Analysis:
-
Objective: To determine the concentration of 2-PG in the sample.
-
Protocol: The peak area of the endogenous 2-PG is compared to the peak area of the known concentration of the internal standard. A calibration curve is generated using a series of known concentrations of a 2-PG standard to ensure accurate quantification.
Conclusion
While direct quantitative evidence for altered this compound levels in various diseases is still emerging, the established role of its primary metabolic enzyme, MAGL, in cancer provides a strong rationale for its involvement in tumorigenesis. The "entourage effect" of 2-PG within the endocannabinoid system suggests its potential significance in neurodegenerative and metabolic diseases, warranting further investigation. The analytical methods for accurate 2-PG quantification are well-established, paving the way for future studies to elucidate its precise role in health and disease and to explore its potential as a therapeutic target and biomarker.
References
- 1. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
A Comparative Guide to the Specificity of Enzymes Acting on 2-Palmitoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic specificity for 2-Palmitoylglycerol (2-PG), a saturated monoacylglycerol with emerging biological significance. This document details the primary enzymes involved in its metabolism, presents available data on their substrate preferences, and outlines experimental protocols for validation.
Introduction to this compound and its Enzymatic Regulation
This compound (2-PG) is a monoacylglycerol containing the saturated fatty acid, palmitic acid. While structurally similar to the well-studied endocannabinoid 2-arachidonoylglycerol (2-AG), 2-PG exhibits distinct biological activities. The cellular levels and signaling functions of 2-PG are tightly controlled by the activity of specific metabolic enzymes, primarily belonging to the serine hydrolase superfamily. Understanding the specificity of these enzymes is crucial for elucidating the physiological roles of 2-PG and for the development of targeted therapeutics.
The primary enzymes implicated in the hydrolysis of monoacylglycerols, including 2-PG, are Monoacylglycerol Lipase (MAGL), α/β-hydrolase domain-containing 6 (ABHD6), and α/β-hydrolase domain-containing 12 (ABHD12). While MAGL is recognized as the principal enzyme for the degradation of the unsaturated endocannabinoid 2-AG, its efficiency and specificity towards saturated monoacylglycerols like 2-PG are different.
Comparative Analysis of Enzyme Specificity
While direct, comprehensive kinetic data comparing the hydrolysis of 2-PG by MAGL, ABHD6, and ABHD12 is limited in the existing literature, qualitative and semi-quantitative evidence allows for a comparative assessment.
Monoacylglycerol Lipase (MAGL) is the most studied enzyme in this context. It is well-established that MAGL can hydrolyze a broad range of monoacylglycerols.[1][2] However, MAGL exhibits a preference for monoacylglycerols containing unsaturated fatty acids over those with saturated fatty acids.[3][4] This suggests that the hydrolysis of 2-PG by MAGL is likely to be less efficient than that of unsaturated counterparts like 2-oleoylglycerol or 2-arachidonoylglycerol.
α/β-hydrolase domain-containing 6 (ABHD6) and α/β-hydrolase domain-containing 12 (ABHD12) are also known to hydrolyze 2-AG and other monoacylglycerols.[5][6] Their specific activities towards 2-PG in comparison to MAGL are not as well-defined. It is estimated that in the brain, MAGL accounts for approximately 85% of 2-AG hydrolysis, while ABHD12 and ABHD6 contribute about 9% and 4%, respectively.[5] The relative contributions of these enzymes to 2-PG hydrolysis in various tissues remain an area of active investigation.
Data Presentation
Due to the lack of specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of 2-PG by these enzymes in a comparative manner, a quantitative data table cannot be provided at this time. Research efforts are needed to establish these values to enable a more precise comparison.
Experimental Protocols
Validating the specificity of enzymes for 2-PG requires robust and sensitive analytical methods. Below are outlines of key experimental protocols that can be adapted for this purpose.
General Enzyme Activity Assay (Fluorometric Method)
This method is suitable for high-throughput screening of enzyme activity and inhibitors.
Principle: A fluorogenic monoacylglycerol analogue is used as a substrate. Enzymatic hydrolysis releases a fluorescent molecule, and the increase in fluorescence intensity over time is proportional to the enzyme activity.
Materials:
-
Recombinant human MAGL, ABHD6, and ABHD12
-
Fluorogenic substrate (e.g., a coumarin- or resorufin-based monoacylglycerol analogue)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Microplate reader with fluorescence detection capabilities
-
This compound (for competition assays)
Procedure:
-
Prepare serial dilutions of the fluorogenic substrate and this compound in assay buffer.
-
Add the enzyme to the wells of a microplate.
-
Initiate the reaction by adding the substrate.
-
For competition assays, pre-incubate the enzyme with varying concentrations of this compound before adding the fluorogenic substrate.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
LC-MS/MS-Based Enzyme Activity Assay
This method offers high specificity and sensitivity for measuring the direct hydrolysis of 2-PG.
Principle: The enzymatic reaction is carried out using 2-PG as the substrate. The reaction is stopped at specific time points, and the product, palmitic acid, is extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Recombinant human MAGL, ABHD6, and ABHD12
-
This compound
-
Assay buffer
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the enzyme with this compound in the assay buffer at a controlled temperature.
-
At various time points, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of palmitic acid produced.
-
Calculate the rate of product formation to determine the enzyme activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Astrocytes
Recent studies have indicated that 2-PG can promote the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) in astrocytes.[2] This suggests a novel signaling role for 2-PG in the central nervous system.
Caption: 2-PG promotes GABA synthesis in astrocytes.
General Metabolic Pathway of this compound
The primary metabolic fate of 2-PG is its hydrolysis into palmitic acid and glycerol, which can then enter various metabolic pathways.
Caption: Metabolic fate of this compound.
Experimental Workflow for Comparing Enzyme Specificity
A competitive activity-based protein profiling (ABPP) approach can be employed to assess the selectivity of inhibitors and the relative activity of different hydrolases towards 2-PG.
Caption: Workflow for competitive ABPP.
Conclusion
The enzymatic landscape of this compound metabolism is complex, with MAGL, ABHD6, and ABHD12 playing potential roles. While MAGL is a key player, its preference for unsaturated substrates suggests that ABHD6 and ABHD12 may have significant roles in regulating 2-PG levels, particularly in specific tissues or cellular compartments. The emerging role of 2-PG in promoting GABA synthesis in astrocytes highlights the importance of further research into its specific signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the specificity of these enzymes for 2-PG, which will be critical for advancing our understanding of its physiological functions and for the development of novel therapeutics targeting this pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
comparing the "entourage effect" of 2-Palmitoylglycerol with other monoacylglycerols
The "entourage effect," a concept seminal to understanding endocannabinoid signaling, posits that certain endogenous lipids, while inactive on their own, can potentiate the activity of primary endocannabinoids like 2-arachidonoylglycerol (2-AG). Among these lipids, 2-Palmitoylglycerol (2-PG) has been a molecule of significant interest. This guide provides a comparative analysis of the entourage effect of 2-PG against other key monoacylglycerols, 2-Oleoylglycerol (2-OG) and 2-Linoleoylglycerol (2-LG), supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Deciphering the Entourage Effect: Potentiation or a More Nuanced Interaction?
The classical understanding of the entourage effect suggests that compounds like 2-PG, 2-OG, and 2-LG, which are structurally similar to 2-AG, enhance 2-AG's biological effects primarily by inhibiting its degradation by enzymes such as monoacylglycerol lipase (MAGL).[1][2] This would lead to increased levels and prolonged activity of 2-AG at cannabinoid receptors CB1 and CB2.
Comparative Analysis of Monoacylglycerols
The following tables summarize the available quantitative data comparing the effects of 2-PG, 2-OG, and 2-LG on various aspects of the endocannabinoid system. It is important to note that direct comparative studies are limited, and data is often collated from different experimental setups.
Table 1: Interaction with Cannabinoid Receptors and Related Enzymes
| Compound | Target | Action | Potency (IC50/Ki) | Efficacy | Reference |
| This compound (2-PG) | MAGL | Inhibition | - | Weak/Insignificant | [1] |
| FAAH | Inhibition | - | Not reported | - | |
| CB1/CB2 Receptors | Binding | No direct binding | - | [1][3] | |
| 2-Oleoylglycerol (2-OG) | MAGL | Inhibition | - | - | - |
| CB1 Receptor | Functional Antagonist | - | Interferes with agonist-induced internalization | [3] | |
| 2-Linoleoylglycerol (2-LG) | MAGL | Inhibition | Potent | - | [4] |
| CB1 Receptor | Partial Agonist | - | Blunts 2-AG and AEA activity | [5] |
Table 2: In Vivo Behavioral Effects in Murine Models
| Compound Combination | Behavioral Test | Effect | Observation | Reference |
| 2-AG + 2-PG + 2-LG | Hot Plate Test (Analgesia) | Potentiation | Increased latency to paw lick | [2] |
| Ring Immobility Test | Potentiation | Increased immobility time | [2] | |
| Rectal Temperature | Potentiation | Enhanced hypothermia | [2] | |
| 2-AG + 2-LG | Depolarization-Induced Suppression of Excitation (DSE) | Antagonism | Failed to potentiate 2-AG effects | [3] |
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Competitive Cannabinoid Receptor Binding Assay
This protocol is adapted from studies assessing the binding affinity of ligands to CB1 and CB2 receptors.[6][7]
Objective: To determine the binding affinity (Ki) of 2-PG, 2-OG, and 2-LG for cannabinoid receptors CB1 and CB2.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55,940.
-
Test compounds: 2-PG, 2-OG, 2-LG, and a known high-affinity ligand (e.g., CP55,940) for non-specific binding determination.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (2-PG, 2-OG, 2-LG) and the unlabeled competitor (CP55,940).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand [³H]-CP55,940 (at a final concentration near its Kd), and 50 µL of the test compound dilution or buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled CP55,940.
-
Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20 µg) to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro 2-AG Hydrolysis Assay Using Mouse Brain Homogenates
This protocol is designed to measure the inhibition of 2-AG hydrolysis by test compounds.[8][9]
Objective: To assess the inhibitory potency (IC50) of 2-PG, 2-OG, and 2-LG on the enzymatic hydrolysis of 2-AG by MAGL in its native environment.
Materials:
-
Whole mouse brain.
-
Homogenization buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate: 2-arachidonoylglycerol (2-AG).
-
Test compounds: 2-PG, 2-OG, 2-LG.
-
Known MAGL inhibitor (e.g., JZL184) as a positive control.
-
Quenching solution: Chloroform/Methanol (2:1).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Homogenize fresh or frozen mouse brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.[1][10]
-
Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 1 mg/mL. This will be your enzyme source.
-
Pre-incubate the brain homogenate (e.g., 10 µg of protein) with various concentrations of the test compounds (2-PG, 2-OG, 2-LG) or vehicle for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, 2-AG (e.g., at a final concentration of 10 µM).
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding ice-cold quenching solution (chloroform/methanol).
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase, evaporate the solvent, and reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Quantify the remaining 2-AG and/or the produced arachidonic acid using a validated LC-MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.
Hot Plate Test for Analgesia in Mice
This is a classic behavioral assay to assess the analgesic properties of compounds.[11][12][13][14]
Objective: To evaluate the potentiation of 2-AG-induced analgesia by 2-PG, 2-OG, and 2-LG.
Materials:
-
Male ICR mice (or other suitable strain).
-
Hot plate apparatus with adjustable temperature.
-
Test compounds: 2-AG, 2-PG, 2-OG, 2-LG, and vehicle control.
-
Injection supplies (e.g., syringes, needles).
Procedure:
-
Acclimatize the mice to the testing room for at least 1-2 hours before the experiment.
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compounds or vehicle to different groups of mice (e.g., vehicle, 2-AG alone, 2-AG + 2-PG, 2-AG + 2-OG, 2-AG + 2-LG) via an appropriate route (e.g., intraperitoneal injection).
-
At a predetermined time after injection (e.g., 30 minutes), place each mouse back on the hot plate and measure the post-treatment latency to the nociceptive response.
-
Record the latencies and calculate the percentage of maximal possible effect (% MPE) for each animal using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the % MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if the co-administration of the monoacylglycerols potentiated the analgesic effect of 2-AG.
Signaling Pathways and Proposed Mechanisms
The entourage effect, or the lack thereof, is rooted in the complex interplay of these monoacylglycerols with the endocannabinoid signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.
Caption: Proposed mechanism of the classic entourage effect.
Caption: Alternative and more complex interactions of monoacylglycerols.
Caption: A typical experimental workflow to investigate the entourage effect.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid Receptors: Nomenclature and Pharmacological Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using mechanical homogenization to isolate microglia from mouse brain tissue to preserve transcriptomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Safety Operating Guide
Navigating the Disposal of 2-Palmitoylglycerol: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Palmitoylglycerol, a monoacylglycerol used in research, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory practices.
While some safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), other sources suggest it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Another SDS also mentions that it may cause skin and eye irritation.[3] Given these potential hazards, a cautious approach to disposal is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area. In case of a spill, absorb the material with an inert absorbent and collect it for disposal as hazardous waste.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow established laboratory chemical waste procedures. Adherence to these steps will ensure the safety of laboratory personnel and minimize environmental impact.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.[6][7]
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) containers are generally suitable.[5]
-
Ensure the container is kept securely closed except when adding waste.[4][8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first waste was added to the container.
-
-
Storage:
-
Disposal Request:
-
Empty Container Disposal:
-
If the original container of this compound is empty, it must be properly decontaminated before being discarded.
-
Triple rinse the empty container with a suitable solvent (such as ethanol or another appropriate organic solvent). Collect the rinsate as hazardous waste.[9]
-
After triple rinsing, deface the label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[9]
-
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for this compound as found in various safety data sheets. The conflicting information underscores the importance of a conservative disposal approach.
| Hazard Classification | Source 1 (Cayman Chemical) | Source 2 (DC Chemicals) | Source 3 (HPC Standards) |
| GHS Classification | Not Classified[1] | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2] | Skin irritation (Category 2); Eye irritation (Category 2); Skin sensitisation (Category 1)[3] |
| Signal Word | None[1] | Warning[3] | No data available |
| Hazard Statements | None[1] | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects[2] | H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation[3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Not Available | Not Available |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|23470-00-0|MSDS [dcchemicals.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for 2-Palmitoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Palmitoylglycerol (CAS No. 23470-00-0), a fatty acid ester used in research. Due to conflicting hazard information across supplier Safety Data Sheets (SDS), this document adopts a conservative approach, recommending procedures aligned with the highest level of communicated risk to ensure user safety.
Hazard Assessment and GHS Classification
There are discrepancies in the GHS classification of this compound among suppliers. While some classify it as non-hazardous, others indicate potential health risks. To prioritize safety, the following potential hazards should be considered[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.
Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₈O₄ | [2][3][4][5] |
| Molecular Weight | 330.50 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C to -80°C | [4][6][7] |
| Purity | ≥95% (may be a mixture of 1- and 2-isomers) | [6] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
4.1. Preparation and Weighing
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood or a designated and well-ventilated benchtop, is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, before handling the compound.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If the compound is a fine powder, handle it with care to minimize airborne particles.
4.2. Solubilization and Use
-
Solvent Selection: Use an appropriate solvent as indicated by the experimental protocol.
-
Dissolving: Add the solvent to the weighed this compound in a closed container. Mix gently until fully dissolved.
-
Experimental Use: Carry out the experimental procedure, maintaining all safety precautions.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
5.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain[1].
5.2. Waste Disposal Procedure
-
Container Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound waste") and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Ventilate the area and clean the spill site. For large spills, evacuate the area and contact your institution's EHS department. |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|23470-00-0|MSDS [dcchemicals.com]
- 3. This compound | C19H38O4 | CID 123409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 2-Monopalmitin [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound analytical standard | 23470-00-0 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
